4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c12-11-10-2-1-5-15(10)9-4-3-7(13)6-8(9)14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONXBGJFBUNSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568777 | |
| Record name | 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136773-69-8 | |
| Record name | 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Weight of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: A Technical Guide
For Immediate Release
Shanghai, China – December 23, 2025 – In the intricate landscape of drug discovery and development, a precise understanding of the fundamental physicochemical properties of novel compounds is paramount. This technical guide offers an in-depth analysis of the molecular weight of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and pharmacology. A detailed breakdown of its elemental composition and the contribution of each element to its overall molecular mass is provided, serving as a crucial reference for scientists engaged in its synthesis, characterization, and application.
Molecular Formula and Structure
This compound is a substituted pyrroloquinoxaline, a class of compounds known for their diverse biological activities. Its chemical structure is defined by a fused ring system consisting of a pyrrole and a quinoxaline moiety, further functionalized with a chlorine and a fluorine atom at specific positions. The established molecular formula for this compound is C₁₁H₆ClFN₂ .[1][2] This formula is the cornerstone for the precise calculation of its molecular weight.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Utilizing the standard atomic weights of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N), the molecular weight of this compound has been determined to be approximately 220.63 g/mol .[1][2]
The following table provides a detailed breakdown of the atomic composition and the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 11 | 12.011[3][4][5] | 132.121 |
| Hydrogen | H | 6 | 1.008[6][7][8][9] | 6.048 |
| Chlorine | Cl | 1 | 35.453[10][11] | 35.453 |
| Fluorine | F | 1 | 18.998[12][13][14][15] | 18.998 |
| Nitrogen | N | 2 | 14.007[16][17][18][19] | 28.014 |
| Total | 220.634 |
Experimental Verification
The theoretical molecular weight is a critical parameter that is experimentally verified using mass spectrometry. This analytical technique provides the mass-to-charge ratio of ions, allowing for the precise determination of the molecular mass of a compound. The experimentally determined monoisotopic mass, which considers the mass of the most abundant isotopes of each element, will be in close agreement with the calculated molecular weight.
Logical Workflow for Molecular Weight Determination
The process of determining the molecular weight of a chemical compound follows a clear and logical sequence. This workflow is essential for ensuring accuracy and reproducibility in chemical research.
Caption: Workflow for Molecular Weight Calculation.
Significance in Research and Development
An accurate molecular weight is indispensable for a multitude of applications in the research and development pipeline, including:
-
Stoichiometric Calculations: Essential for planning and executing chemical reactions with precise molar ratios of reactants.
-
Preparation of Standard Solutions: Accurate concentrations are critical for in vitro and in vivo assays.
-
Pharmacokinetic and Pharmacodynamic Modeling: Molecular weight is a key parameter in models that predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Regulatory Submissions: Precise molecular characterization is a mandatory component of documentation for regulatory agencies.
This technical guide provides a foundational piece of information for researchers working with this compound. The precise molecular weight, underpinned by its elemental composition, is a critical parameter that will facilitate further investigation into its potential as a therapeutic agent.
References
- 1. This compound price & availability - MOLBASE [molbase.com]
- 2. 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline_其他_德威钠 [gjbzwzw.com]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 11. quora.com [quora.com]
- 12. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 14. byjus.com [byjus.com]
- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-Depth Technical Guide to 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is a halogenated derivative of the pyrrolo[1,2-a]quinoxaline heterocyclic core. This scaffold is of significant interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. While specific data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the chemical properties, general synthetic strategies, and known biological activities of the broader class of pyrrolo[1,2-a]quinoxalines. This information serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel therapeutic agents based on this privileged heterocyclic system.
Core Chemical Structure and Properties
The fundamental structure of pyrrolo[1,2-a]quinoxaline consists of a fused tricyclic system comprising a pyrrole ring and a quinoxaline ring system. The specific compound of interest, this compound, is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 7-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 136773-69-8 |
| Molecular Formula | C₁₁H₆ClFN₂ |
| Molecular Weight | 220.63 g/mol |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
| Boiling Point | (Not specified in available literature) |
General Synthetic Methodologies for the Pyrrolo[1,2-a]quinoxaline Core
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, several general methods have been reported for the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold. These routes can be adapted by selecting appropriately substituted starting materials to yield the desired product.
Synthesis from Substituted 2-Nitroanilines or 1,2-Phenylenediamines
One common approach involves the multi-step heterocyclization starting from substituted 2-nitroanilines or 1,2-phenylenediamines. This strategy allows for the introduction of various substituents onto the quinoxaline ring system.
DOT Script for a generalized synthetic workflow:
Caption: Generalized synthetic workflow for the pyrrolo[1,2-a]quinoxaline core.
Synthesis from 1-(2-Aminophenyl)pyrroles
Another versatile method involves the annulation and cleavage of 1-(2-aminophenyl)pyrroles. This approach can be catalyzed by various reagents, including iron(III) chloride (FeCl₃).
Biological Activities of Pyrrolo[1,2-a]quinoxaline Derivatives
The pyrrolo[1,2-a]quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have been reported to exhibit a wide range of pharmacological activities.[1]
Table 2: Reported Biological Activities of Pyrrolo[1,2-a]quinoxaline Derivatives
| Biological Activity | Target/Mechanism (if known) | Reference(s) |
| Anticancer | Kinase inhibition (e.g., CK2, Akt), Antiproliferative | [1] |
| Antifungal | (Not specified) | [1] |
| Antituberculosis | (Not specified) | [1] |
| Antimalarial | (Not specified) | [1] |
| Kinase Inhibition | CK2, Akt | [1] |
| Sirt6 Activation | Sirtuin 6 activation | |
| Antileishmanial | (Not specified) | |
| Antiviral | (Not specified) |
Note: This table represents the activities of the general class of pyrrolo[1,2-a]quinoxalines. Specific biological data for this compound is not available in the reviewed literature.
Potential Signaling Pathway Involvement
Given the known activity of pyrrolo[1,2-a]quinoxaline derivatives as kinase inhibitors, a potential mechanism of action for novel compounds based on this scaffold could involve the modulation of key cellular signaling pathways implicated in cell growth, proliferation, and survival.
DOT Script for a hypothetical kinase inhibition pathway:
Caption: Hypothetical signaling pathway inhibited by a pyrrolo[1,2-a]quinoxaline derivative.
Future Directions
The pyrrolo[1,2-a]quinoxaline scaffold remains a fertile ground for the discovery of new therapeutic agents. Future research on this compound would require:
-
Development of a robust and scalable synthetic route.
-
Comprehensive biological screening to identify its primary cellular targets and mechanism of action.
-
In-depth characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
Conclusion
While specific experimental data for this compound is currently limited, the broader class of pyrrolo[1,2-a]quinoxalines holds significant promise for the development of novel drugs targeting a range of diseases. This guide provides a summary of the available information and a framework for future research into this intriguing heterocyclic compound. As a drug intermediate, this compound represents a key building block for the synthesis of a new generation of potentially bioactive molecules.
References
Technical Guide: Physical and Chemical Properties of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its classification as a drug intermediate and the diverse pharmacological activities associated with the broader class of pyrrolo[1,2-a]quinoxalines, which include roles as kinase inhibitors and 5-HT3 receptor agonists.
Core Physical and Chemical Data
A summary of the key physicochemical properties for this compound (CAS Number: 136773-69-8) is presented below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClFN₂ | [1][2] |
| Molecular Weight | 220.63 g/mol | [1][2] |
| Appearance | Crystalline Solid | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Methanol. | [3] |
| Melting Point | Data not explicitly available in reviewed literature; typically determined experimentally. | [4] |
| Boiling Point | Data not explicitly available in reviewed literature; typically determined experimentally. | [4] |
| Purity | Available with purity up to 98%. | [5] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a plausible synthetic route are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a crystalline solid like this compound is a critical indicator of purity.
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the crystalline solid is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as this temperature range.
Caption: Experimental workflow for determining the melting point of a crystalline solid.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental property that informs its use in reactions, purifications, and biological assays.
Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and the mixture is agitated to determine if a homogeneous solution is formed.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated pipettes
Procedure:
-
A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed into a clean, dry test tube.
-
A measured volume of the solvent to be tested (e.g., 1 mL of DMSO, Ethyl Acetate, or Methanol) is added to the test tube.
-
The test tube is sealed and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).
-
The mixture is then allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved.
-
The compound is classified as soluble if no solid particles are visible to the naked eye. If the solid remains, it is classified as insoluble or sparingly soluble.
Synthetic Pathway
A potential synthetic workflow is illustrated below.
Caption: A plausible synthetic workflow for this compound.
Biological Context and Signaling Pathways
The pyrrolo[1,2-a]quinoxaline scaffold is a recognized pharmacophore present in molecules with a range of biological activities, including the inhibition of protein kinases. Kinase inhibitors are a major class of therapeutic agents, particularly in oncology, that function by blocking the action of kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.
The diagram below illustrates a simplified, generic signaling pathway that can be targeted by a kinase inhibitor.
Caption: A generic kinase signaling pathway and the point of inhibition.
References
- 1. 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline_北京科量技术有限公司 [gjbzwzw.com]
- 2. This compound price & availability - MOLBASE [molbase.com]
- 3. e-biochem.com [e-biochem.com]
- 4. CAS#:136773-69-8 | 4-Chloro-7-fluoro-pyrrolo[1,2-a]quinoxaline | Chemsrc [chemsrc.com]
- 5. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]
Solubility Profile of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolo[1,2-a]quinoxaline system, is found in various biologically active molecules. Understanding the solubility of this compound in different organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the available solubility information for this compound and presents a detailed experimental protocol for its quantitative determination.
Data Presentation: Qualitative Solubility
While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative assessments have been reported. The compound has been noted to be soluble in several common organic solvents. This information is crucial for selecting appropriate solvent systems for various experimental procedures.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
This data is based on information from chemical suppliers and synthesis reports. The term "soluble" is a qualitative descriptor and does not imply specific concentration limits.
Experimental Protocols: Determination of a Quantitative Solubility Profile
To obtain precise and actionable solubility data, a standardized experimental protocol is essential. The following section outlines the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent. This method involves creating a saturated solution of the compound and, after an equilibration period, quantifying the concentration of the dissolved solute.
Isothermal Saturation Method
This method is designed to determine the thermodynamic equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate) of high purity
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by analyzing samples at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.
-
A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) of the compound in the original solvent using the following formula, accounting for the dilution factor: S (mg/mL or M) = (Concentration from calibration curve) x (Dilution factor)
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal saturation method.
A Technical Guide to the Spectral Characterization of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document serves as a technical guide on the spectral and analytical characterization of the novel heterocyclic compound, 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. While a comprehensive search of available literature did not yield specific experimental spectral data for this exact molecule, this guide provides a predictive overview based on the analysis of the core pyrrolo[1,2-a]quinoxaline scaffold and its substituted derivatives. The methodologies and expected data presented herein are intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction to the Pyrrolo[1,2-a]quinoxaline Scaffold
The pyrrolo[1,2-a]quinoxaline core is a significant heterocyclic system that forms the basis of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-HIV, and antituberculosis properties. The unique electronic and structural features of this fused ring system make it a privileged scaffold in medicinal chemistry and drug design. The title compound, this compound, is a halogenated derivative with potential for novel biological activities, making its characterization of significant interest.
Predicted Spectral Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on documented data for the parent pyrrolo[1,2-a]quinoxaline and its substituted analogs.
2.1. Predicted ¹H NMR Spectral Data
The expected proton NMR chemical shifts (δ) for the aromatic protons of the pyrrolo[1,2-a]quinoxaline core are presented below. The introduction of chloro and fluoro substituents is expected to cause shifts in the signals of the neighboring protons.
| Proton Assignment | Expected Chemical Shift (δ) ppm (in CDCl₃) | Reference for Core Scaffold |
| H-1 | 7.94 | [1] |
| H-2, H-3 | 6.84-6.93 | [1] |
| H-6 | 7.94 | [1] |
| H-8 | 7.48 | [1] |
| H-9 | 7.94 | [1] |
2.2. Predicted ¹³C NMR Spectral Data
The anticipated carbon NMR chemical shifts for the pyrrolo[1,2-a]quinoxaline scaffold are outlined below. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the chemical shifts of the carbons in their vicinity.
| Carbon Assignment | Expected Chemical Shift (δ) ppm (in CDCl₃) | Reference for Substituted Analogs |
| C-1 | 114.1 | [2] |
| C-2 | 110.0 | [2] |
| C-3a | 125.4 | [2] |
| C-5a | 125.6 | [2] |
| C-6 | 115.3 | [2] |
| C-7 | 119.0 | [2] |
| C-8 | 124.4 | [2] |
| C-9 | 114.7 | [2] |
| C-9a | 136.3 | [2] |
2.3. Mass Spectrometry (MS) Data
Mass spectrometry of quinoxaline derivatives is a crucial technique for determining their molecular weight and fragmentation patterns. For this compound, the expected molecular ion peaks would correspond to its molecular weight.
| Ion | Expected m/z | Notes |
| [M]+ | 220.03 | Calculated for C₁₁H₆ClFN₂ |
| [M+H]+ | 221.04 | Expected in ESI+ mode |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of pyrrolo[1,2-a]quinoxaline derivatives. These can be adapted for the specific synthesis and characterization of this compound.
3.1. General Synthesis of Pyrrolo[1,2-a]quinoxalines
A common method for the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold involves the Pictet-Spengler reaction.[3]
-
Step 1: Synthesis of the aniline precursor: A suitably substituted aniline is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the N-substituted pyrrole.
-
Step 2: Cyclization: The resulting pyrrole-substituted aniline is then reacted with an appropriate aldehyde in the presence of an acid catalyst, such as p-dodecylbenzene sulfonic acid (p-DBSA), in a solvent like ethanol at room temperature.[3]
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel.
References
The Photophysical Landscape of Pyrrolo[1,2-a]quinoxalines: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
The pyrrolo[1,2-a]quinoxaline core is a versatile structure that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a range of photophysical behaviors, including fluorescence with environmental sensitivity and aggregation-induced emission (AIE).[3][4] These properties make them attractive candidates for applications in bioimaging and as potential photosensitizers.[3][4]
Core Photophysical Properties of Pyrrolo[1,2-a]quinoxalines
The photophysical behavior of pyrrolo[1,2-a]quinoxalines is dictated by their electronic structure, which can be finely tuned through substitution on the aromatic core. The absorption spectra of these compounds typically feature multiple bands. A prominent absorption peak is generally observed in the short-wavelength UV region (around 250-300 nm), which is attributed to π-π* transitions within the aromatic system.[1][5] A lower energy, long-wavelength absorption band, often appearing between 350-400 nm, is ascribed to n-π* electronic transitions involving the nitrogen atoms of the quinoxaline moiety.[1][5]
The emission properties of pyrrolo[1,2-a]quinoxaline derivatives are highly dependent on their substitution pattern and environment. For instance, the parent pyrrolo[1,2-a]quinoxaline (QHH) displays different photophysical characteristics compared to its substituted analogues.[3][4]
Quantitative Photophysical Data
The following table summarizes the photophysical data for the parent pyrrolo[1,2-a]quinoxaline (QHH) and some of its derivatives in different environments. This data is compiled from a detailed study on the photophysical exploration of medicinally important pyrrolo[1,2-a]quinoxalines.[3][4]
| Compound | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| QHH | Dioxane | 254, 348 | 424 | - |
| Solid State | - | 460 | Lowest among tested | |
| QPP | Dioxane | 272, 382 | 459 | - |
| QPT | Dioxane | 276, 386 | 468 | - |
| QTP | Dioxane | 280, 402 | 481 | Highest among tested |
| Solid State | - | - | Highest among tested |
QHH: Pyrrolo[1,2-a]quinoxaline, QPP: 2,4-diphenylpyrrolo[1,2-a]quinoxaline, QPT: 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline, QTP: 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline.[3][4]
Hypothetical Influence of Chloro and Fluoro Substituents
While specific data for 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is unavailable, the electronic effects of the halogen substituents can be predicted to influence its photophysical properties. The fluorine atom at the 7-position, being highly electronegative, is expected to act as an inductive electron-withdrawing group, which could lead to a blue shift in the absorption and emission spectra. The chlorine atom at the 4-position can also exert an electron-withdrawing inductive effect. However, halogens can also participate in resonance, donating electron density to the aromatic system. Additionally, the presence of heavy atoms like chlorine can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state, potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence or the generation of reactive oxygen species (ROS).[3][4]
Experimental Protocols
The characterization of the photophysical properties of pyrrolo[1,2-a]quinoxaline derivatives typically involves the following experimental techniques:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a spectrophotometer. The compounds are dissolved in a suitable solvent (e.g., dioxane, THF) at a specific concentration (e.g., 10 µM) to measure their ground-state absorption characteristics.[4][5]
-
Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. The same solutions prepared for UV-Vis spectroscopy can be used. The excitation wavelength is usually set at the absorption maximum to obtain the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield. The integrated fluorescence intensities and the absorbance values of the sample and the standard at the excitation wavelength are used for the calculation.
-
Aggregation-Induced Emission (AIE) Studies: To investigate AIE properties, fluorescence spectra are recorded in solvent mixtures of varying compositions, typically a good solvent like dioxane and a poor solvent like water. An increase in fluorescence intensity upon addition of the poor solvent indicates AIE behavior.[3][4]
Visualization of Experimental Workflow and Photophysical Processes
The following diagrams illustrate a typical experimental workflow for photophysical characterization and the key photophysical processes occurring in pyrrolo[1,2-a]quinoxaline systems.
Caption: Experimental workflow for photophysical characterization.
Caption: Key photophysical processes in organic molecules.
Conclusion
The pyrrolo[1,2-a]quinoxaline scaffold presents a promising platform for the development of photophysically active compounds. While the specific photophysical properties of this compound remain to be experimentally determined, the existing data on related derivatives provide a solid foundation for future research. The predictable influence of halogen substituents suggests that this particular derivative could exhibit unique photophysical characteristics, potentially including enhanced intersystem crossing, which could be exploited in applications such as photodynamic therapy. Further experimental investigation into this and other substituted pyrrolo[1,2-a]quinoxalines is warranted to fully explore their potential in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Pyrrolo[1,2-a]quinoxaline Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
The pyrrolo[1,2-a]quinoxaline core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the specific derivative, 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, is primarily utilized as a synthetic intermediate, the broader family of pyrrolo[1,2-a]quinoxaline derivatives has demonstrated a remarkable range of biological activities. This technical guide provides a comprehensive overview of the known biological targets, quantitative activity data, and relevant experimental protocols associated with this promising scaffold.
Overview of Biological Activities
Derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have been extensively investigated and have shown potent activities across several therapeutic areas. These activities are primarily attributed to the core structure's ability to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets. The most notable reported activities include:
-
Kinase Inhibition: A significant area of research has focused on the development of pyrrolo[1,2-a]quinoxaline-based kinase inhibitors. These compounds have shown potent and selective inhibition of key kinases implicated in cancer and inflammatory diseases, such as Protein Kinase CK2 and Bruton's Tyrosine Kinase (BTK).
-
Sirtuin Activation: Certain derivatives have been identified as activators of Sirtuin 6 (Sirt6), a protein involved in DNA repair, metabolism, and inflammation. This activity suggests potential applications in age-related diseases and inflammatory conditions.
-
Antiproliferative Activity: Numerous pyrrolo[1,2-a]quinoxaline derivatives have exhibited potent antiproliferative effects against a range of cancer cell lines. This activity is often linked to their kinase inhibitory properties.
-
Antimicrobial Activity: The scaffold has also served as a basis for the development of agents with activity against various pathogens, including Plasmodium falciparum (the causative agent of malaria), Mycobacterium tuberculosis, and various species of Leishmania.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative pyrrolo[1,2-a]quinoxaline derivatives from published literature.
Table 1: Kinase Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | Human Protein Kinase CK2 | 49 | [1] |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 9 | Bruton's Tyrosine Kinase (BTK) | 21.6 | |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 | Bruton's Tyrosine Kinase (BTK) | 7.41 | |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 4 | Bruton's Tyrosine Kinase (BTK) | 11.4 |
Table 2: Sirtuin 6 (Sirt6) Activation by Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound/Derivative | Target | EC50 (µM) | Notes | Reference |
| Pyrrolo[1,2-a]quinoxaline-based derivative 38 | Sirt6 | 9.3 | Also suppressed SARS-CoV-2 infection. | [2] |
Table 3: Antimalarial Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound/Derivative | Target Organism | IC50 (µM) | Notes | Reference |
| 7-substituted-4-trichoromethylpyrrolo[1,2-a]quinoxalines | Plasmodium falciparum (K1 multi-resistant strain) | Micromolar range | Low cytotoxicity on HepG2 cells. |
Signaling Pathways Modulated by Pyrrolo[1,2-a]quinoxaline Derivatives
The diverse biological activities of pyrrolo[1,2-a]quinoxaline derivatives stem from their interaction with key signaling proteins. The following diagrams illustrate the signaling pathways modulated by the primary targets of these compounds.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by a pyrrolo[1,2-a]quinoxaline derivative.
Caption: Inhibition of the BTK signaling pathway in B-cell malignancies by a pyrrolo[1,2-a]quinoxaline derivative.
Caption: Activation of Sirt6 by a pyrrolo[1,2-a]quinoxaline derivative leading to anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrrolo[1,2-a]quinoxaline derivative and for key biological assays used to evaluate the activity of this class of compounds.
General Synthesis of 4-Substituted Pyrrolo[1,2-a]quinoxalines
The synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines can be achieved through a multi-step process, a general outline of which is provided below. This protocol is adapted from methodologies reported in the literature for similar derivatives.
Caption: A generalized workflow for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.
Materials and Reagents:
-
Substituted 2-nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Palladium on carbon (10%)
-
Hydrogen gas
-
α-Dicarbonyl compound (e.g., glyoxal)
-
Appropriate solvents (e.g., ethanol, methanol, ethyl acetate)
-
Reagents for C4 functionalization (e.g., N-bromosuccinimide, organoboron reagents, palladium catalyst)
Procedure:
-
Synthesis of N-(2-nitrophenyl)pyrrole: A mixture of the substituted 2-nitroaniline and 2,5-dimethoxytetrahydrofuran in glacial acetic acid is heated at reflux for a specified time (e.g., 2-4 hours). The reaction mixture is then cooled, and the product is isolated by precipitation and filtration.
-
Reduction to N-(2-aminophenyl)pyrrole: The N-(2-nitrophenyl)pyrrole derivative is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using 10% Pd/C as a catalyst under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion. The catalyst is then removed by filtration, and the solvent is evaporated to yield the amino derivative.
-
Formation of the Pyrrolo[1,2-a]quinoxaline Core: The N-(2-aminophenyl)pyrrole is reacted with an α-dicarbonyl compound in a suitable solvent, often with acid catalysis, to facilitate the cyclization and formation of the quinoxaline ring system.
-
Functionalization at the C4 Position: The pyrrolo[1,2-a]quinoxaline core can be further modified, for example, by halogenation at the C4 position followed by a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6][7]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (pyrrolo[1,2-a]quinoxaline derivatives)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Protein Kinase CK2 Inhibition Assay
This protocol describes a radiometric assay to measure the inhibitory activity of compounds against Protein Kinase CK2.[8][9]
Materials and Reagents:
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
Test compounds
Procedure:
-
Reaction Setup: The kinase reaction is set up in a microcentrifuge tube containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Varying concentrations of the test compound or a vehicle control are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: The P81 papers are washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined.
In Vitro Sirt6 Activation Assay
This protocol outlines a fluorescence-based assay to screen for Sirt6 activators.[10][11][12][13][14]
Materials and Reagents:
-
Recombinant human Sirt6
-
Fluorogenic Sirt6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
Assay buffer
-
Developer solution
-
Fluorescence microplate reader
-
Test compounds
Procedure:
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the assay buffer, recombinant Sirt6, and the fluorogenic substrate.
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of NAD+.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 60-90 minutes).
-
Development: A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fold activation of Sirt6 by the test compounds is calculated relative to a control without an activator, and EC50 values are determined.
Conclusion
The pyrrolo[1,2-a]quinoxaline scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of potent biological activities. The ability to systematically modify this core has enabled the development of compounds with significant potential as kinase inhibitors, sirtuin activators, and antiproliferative and antimicrobial agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this important class of compounds. Future work in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to advance them towards clinical development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unige.iris.cineca.it [unige.iris.cineca.it]
- 7. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aginganddisease.org [aginganddisease.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrrolo[1,2-a]quinoxalines
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of the pyrrolo[1,2-a]quinoxaline core. This nitrogen-rich heterocyclic system is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This document details the evolution of its synthesis from early methods to modern catalytic and electrochemical strategies, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.
Introduction: A Scaffold of Biological Significance
The pyrrolo[1,2-a]quinoxaline scaffold is a vital class of heterocyclic compounds that has garnered significant attention in the scientific community due to its presence in a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antiproliferative effects.[1][2] Furthermore, these compounds have been identified as inhibitors of human protein kinase CK2, Akt kinase, and as 5-HT3 receptor agonists, highlighting their therapeutic potential across various disease areas.[3][4][5] The unique structural features of the pyrrolo[1,2-a]quinoxaline system make it a privileged scaffold in drug discovery, continually inspiring the development of novel synthetic methodologies.
Historical Perspective: The Dawn of a Heterocycle
The exploration of the pyrrolo[1,2-a]quinoxaline ring system has a rich history, with foundational work being laid in the mid-20th century. One of the seminal reports on the synthesis of this heterocyclic core was published in 1966 by G. W. H. Cheeseman and B. Tuck.[6] Their work detailed the cyclisation of N-(2-acylaminophenyl)pyrroles to furnish the pyrrolo[1,2-a]quinoxaline scaffold, providing a crucial entry point into this class of compounds. This early research paved the way for further investigation into the chemical properties and potential applications of these molecules.
Key Synthetic Methodologies: A Comparative Overview
The synthesis of pyrrolo[1,2-a]quinoxalines has evolved significantly since its inception. Early methods often required harsh conditions and offered limited scope. However, the advent of modern organic chemistry has introduced a plethora of efficient and versatile synthetic strategies. This section provides a comparative overview of the most influential methods, with quantitative data summarized in the tables below.
The Pictet-Spengler Reaction: A Classic Reimagined
The Pictet-Spengler reaction, first reported in 1911 for the synthesis of tetrahydroisoquinolines, has become one of the most extensively used approaches for constructing the pyrrolo[1,2-a]quinoxaline framework.[7] This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of pyrrolo[1,2-a]quinoxaline synthesis, 1-(2-aminophenyl)pyrrole serves as the key starting material.
Modern iterations of the Pictet-Spengler reaction have focused on the use of milder and more environmentally benign catalysts. For instance, p-dodecylbenzenesulfonic acid (p-DBSA) has been employed as an efficient Brønsted acid-surfactant catalyst, enabling the reaction to proceed at room temperature in solvents like ethanol with high yields.[7] Acetic acid has also been utilized as a catalyst in a one-pot reaction that proceeds through imine formation, cyclization, and subsequent air oxidation.[8]
Ullmann Condensation and N-Arylation Strategies
The Ullmann condensation provides another important route to the pyrrolo[1,2-a]quinoxaline core. This copper-catalyzed reaction typically involves the N-arylation of a pyrrole derivative with an ortho-haloaniline, followed by an intramolecular condensation. This approach has been successfully applied in a two-step protocol that begins with a copper-catalyzed Ullmann N-arylation of L-proline with 2-amino-3-bromopyridines, followed by intramolecular condensation and oxidation to form the pyrrole ring.[1] A one-pot process combining a CuI/L-proline-catalyzed coupling of 2-halotrifluoroacetanilides with pyrrole-2-carboxylate esters, followed by in situ hydrolysis and intramolecular condensation, has also been developed.[9]
Metal-Catalyzed and Electrochemical Innovations
In recent years, a variety of metal-catalyzed and electrochemical methods have emerged, offering novel and efficient pathways to pyrrolo[1,2-a]quinoxalines. Iron-catalyzed methods have been developed that utilize ferric chloride as a promoter and Lewis acid.[8] An iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols has also been reported, proceeding through a Pictet-Spengler-type annulation/oxidation.[10]
Electrochemical synthesis has presented a green and efficient alternative. An iodine-mediated electrochemical C(sp3)–H cyclization under mild conditions has been developed, affording a variety of functionalized quinoxalines in good to excellent yields.[11] These modern methods often feature broad substrate scope, high functional group tolerance, and milder reaction conditions compared to classical approaches.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data for the key synthetic methodologies described above, allowing for easy comparison of their efficiency and scope.
| Pictet-Spengler Reaction Variants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical | Acetic Acid | Methanol | 60 °C | 8 h | Very Good to Excellent | [8] |
| Green Synthesis | p-DBSA | Ethanol (96%) | Room Temp. | 15 min | High (e.g., 95%) | [7] |
| Iodine-Mediated | I2/DMSO | Not Specified | Not Specified | Not Specified | Good to Excellent | [12] |
| Ullmann Condensation and Related Methods | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Arylation/Condensation | CuCl/TMEDA | DMSO | 115 °C | 12 h | 55-79 | [1] |
| One-Pot Coupling/Hydrolysis | CuI/L-proline | DMSO/Water | 80 °C then 60 °C | 8-15 h | Good | [9] |
| Modern Catalytic and Electrochemical Methods | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Iron-Catalyzed | FeCl3/TBHP/CF3SO3H | t-BuOH | Room Temp. | 10 h | up to 94 | [13] |
| Iron-Catalyzed Transfer Hydrogenation | Knölker complex | Not Specified | 160 °C | Not Specified | Not Specified | [10] |
| Electrochemical C-H Functionalization | Iodine-mediated | Not Specified | Mild | Not Specified | Good to Excellent | [11] |
Experimental Protocols: A Guide to Key Syntheses
This section provides detailed experimental protocols for some of the key synthetic methods discussed.
Protocol 1: Pictet-Spengler Synthesis using p-DBSA Catalyst[7]
To a well-stirred solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.0291 mmol) in 96% ethanol (2 mL), the corresponding aniline (e.g., 1-(2-aminophenyl)pyrrole) (0.291 mmol) and the desired aldehyde (0.349 mmol) are added. The mixture is stirred for 15 minutes at room temperature. Following the reaction, the solvent is evaporated to dryness. The residue is then diluted with ethyl acetate and washed with a saturated aqueous solution of NaHCO3, followed by brine. The organic layer is dried over Na2SO4 and concentrated under vacuum. The pure pyrrolo[1,2-a]quinoxaline product is obtained by flash chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Protocol 2: Ullmann N-Arylation/Condensation/Oxidation[1]
In a reaction vessel, CuCl (0.10 equiv), TMEDA (0.20 equiv), the appropriate 3-bromopyridin-2-amine (1.0 equiv), L-proline (2.0 equiv), and potassium phosphate (2.0 equiv) are combined in DMSO. The reaction mixture is heated at 115 °C for 12 hours. After cooling, the reaction is worked up and the product is purified by column chromatography to yield the desired pyrrolo[1,2-a]quinoxalinone derivative.
Protocol 3: One-Pot Coupling/Hydrolysis/Condensation[9]
A Schlenk tube is charged with a pyrrole-2-carboxylate ester (0.25 mmol), an aryl iodide (0.375 mmol), CuI (0.025 mmol), L-proline (0.05 mmol), and K2CO3 (0.75 mmol). The tube is evacuated and backfilled with argon. DMSO (0.5 mL) is injected, and the reaction mixture is stirred at 80 °C until the pyrrole-2-carboxylate ester is consumed, as monitored by TLC. The solution is then cooled, and 1.5 mL of water is added. The mixture is subsequently heated at 60 °C for 8-15 hours to afford the pyrrolo[1,2-a]quinoxaline product.
Mandatory Visualizations: Diagrams of Key Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic and biological pathways related to pyrrolo[1,2-a]quinoxalines.
Caption: Generalized mechanism of the Pictet-Spengler reaction for pyrrolo[1,2-a]quinoxaline synthesis.
Caption: Simplified Akt signaling pathway and the inhibitory action of certain pyrrolo[1,2-a]quinoxalines.
Caption: A generalized experimental workflow for the synthesis of pyrrolo[1,2-a]quinoxalines.
Conclusion: A Future of Continued Innovation
The journey of pyrrolo[1,2-a]quinoxaline synthesis, from its early discoveries to the sophisticated methods of today, is a testament to the enduring power of chemical innovation. The diverse and efficient synthetic routes now available provide researchers with a robust toolkit to explore the vast chemical space around this privileged scaffold. As our understanding of the biological roles of these compounds continues to deepen, the development of novel, even more efficient and selective synthetic methodologies will undoubtedly remain a key focus in the fields of organic chemistry and drug discovery. This will, in turn, accelerate the development of new therapeutics to address a wide range of human diseases.
References
- 1. Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrroloquinoxaline derivatives as high-affinity and selective 5-HT(3) receptor agonists: synthesis, further structure-activity relationships, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is accompanied by a detailed experimental protocol.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Clauson-Kaas Reaction | 4-Fluoro-2-nitroaniline | 2,5-Dimethoxytetrahydrofuran, Acetic Acid | Acetic Acid | Reflux | 4 | 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole |
| 2 | Nitro Group Reduction | 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole | Iron powder, Ammonium chloride | Ethanol/Water | Reflux | 3 | 4-Fluoro-2-(1H-pyrrol-1-yl)aniline |
| 3 | Cyclization/Condensation | 4-Fluoro-2-(1H-pyrrol-1-yl)aniline | Diethyl oxalate | Ethanol | Reflux | 12 | 7-Fluoro-4,5-dihydropyrrolo[1,2-a]quinoxaline-4-one |
| 4 | Chlorination | 7-Fluoro-4,5-dihydropyrrolo[1,2-a]quinoxaline-4-one | Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 6 | This compound |
Experimental Protocols
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
Methodology:
-
To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid (10 mL per gram of aniline), add 2,5-dimethoxytetrahydrofuran (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole as a solid.
Step 2: Synthesis of 4-Fluoro-2-(1H-pyrrol-1-yl)aniline
Methodology:
-
In a round-bottom flask, suspend 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in a mixture of ethanol and water (4:1, 20 mL per gram of substrate).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3 hours.
-
Monitor the reduction of the nitro group by TLC (hexane:ethyl acetate, 4:1).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield 4-fluoro-2-(1H-pyrrol-1-yl)aniline, which can be used in the next step without further purification.
Step 3: Synthesis of 7-Fluoro-4,5-dihydropyrrolo[1,2-a]quinoxaline-4-one
Methodology:
-
Dissolve 4-fluoro-2-(1H-pyrrol-1-yl)aniline (1.0 eq) in anhydrous ethanol (15 mL per gram of aniline).
-
Add diethyl oxalate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
A precipitate should form upon cooling. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain 7-fluoro-4,5-dihydropyrrolo[1,2-a]quinoxaline-4-one.
Step 4: Synthesis of this compound
Methodology:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 7-fluoro-4,5-dihydropyrrolo[1,2-a]quinoxaline-4-one (1.0 eq) in anhydrous toluene (10 mL per gram of substrate).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC (ethyl acetate:hexane, 1:4).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
detailed experimental procedure for synthesizing "4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of the novel heterocyclic compound, 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. This compound is of interest to researchers in medicinal chemistry and drug development due to its unique structural features, which may impart valuable pharmacological properties. The following protocol is based on established synthetic methodologies for related pyrrolo[1,2-a]quinoxaline derivatives, specifically employing a Pictet-Spengler type reaction.
Experimental Principle
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-fluoro-2-(1H-pyrrol-1-yl)aniline, via a Clauson-Kaas reaction. The second step is a Pictet-Spengler-type cyclization reaction between the synthesized aniline derivative and a suitable chloro-substituted aldehyde, followed by oxidation to yield the final aromatic product.
Experimental Protocols
Step 1: Synthesis of 4-fluoro-2-(1H-pyrrol-1-yl)aniline
This procedure outlines the synthesis of the key aniline intermediate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | 1.26 g | 10 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.32 g | 10 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-fluoro-2-(1H-pyrrol-1-yl)aniline as a solid.
Step 2: Synthesis of this compound
This procedure details the cyclization reaction to form the target compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-2-(1H-pyrrol-1-yl)aniline | C₁₀H₉FN₂ | 176.19 | 0.88 g | 5 |
| 2,2-Dichloroacetaldehyde (45% in H₂O) | C₂H₂Cl₂O | 112.94 | 1.26 g | 5 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.095 g | 0.5 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | 1.14 g | 5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add 4-fluoro-2-(1H-pyrrol-1-yl)aniline (0.88 g, 5 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol).
-
Add 2,2-dichloroacetaldehyde (45% in H₂O, 1.26 g, 5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Maintain reflux for 6 hours.
-
Monitor the formation of the dihydro intermediate by TLC (hexane:ethyl acetate 1:1).
-
After the formation of the intermediate is complete, cool the reaction mixture to room temperature.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.14 g, 5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 12 hours to effect aromatization.
-
Monitor the oxidation by TLC until the dihydro intermediate is consumed.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to yield this compound.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Step | Starting Material | Product | Theoretical Yield (g) | % Yield (Typical) | Physical Appearance |
| 4-fluoro-2-(1H-pyrrol-1-yl)aniline | 1 | 4-Fluoro-1,2-phenylenediamine | C₁₀H₉FN₂ | 1.76 | 60-70% | Off-white to pale brown solid |
| This compound | 2 | 4-Fluoro-2-(1H-pyrrol-1-yl)aniline | C₁₁H₆ClFN₂ | 1.10 | 40-50% | Yellow solid |
Note: The % yields are estimates based on similar reactions reported in the literature and may vary.
Visualizations
Logical Relationship of the Synthesis
Caption: Synthetic workflow for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have shown significant potential in drug discovery, exhibiting activities as inhibitors of crucial kinases like Bruton's tyrosine kinase (BTK) and Casein Kinase 2 (CK2), and as activators of Sirtuin 6 (SIRT6). The functionalization of the pyrrolo[1,2-a]quinoxaline core is therefore of great interest for the development of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds. This application note provides a detailed guide for the use of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline as a substrate in Suzuki coupling reactions. While specific examples for this exact substrate are not extensively documented, the provided protocols are based on established methodologies for the coupling of structurally similar heteroaryl chlorides.
Data Presentation: Representative Suzuki Coupling Reaction Conditions
The successful Suzuki-Miyaura coupling of heteroaryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of related 4-chloropyrrolo[1,2-a]quinoxalines and other challenging heteroaryl chlorides. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl/Vinyl Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 92 | Adapted from[2] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 88 | Adapted from[3] |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 78 | Adapted from[2] |
| 5 | (E)-Hex-1-enylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 75 | [1] |
Experimental Protocols
This section provides a generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound, the boronic acid/ester, the palladium catalyst, the ligand (if applicable), and the base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-substituted-7-fluoropyrrolo[1,2-a]quinoxaline.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. Its rigid, planar structure and the presence of reactive sites make it a valuable scaffold for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of the potent anticancer agent SC144.
Key Application: Intermediate for the Synthesis of SC144
This compound serves as a crucial precursor for the synthesis of this compound-1-carbaldehyde, which is a direct intermediate in the production of SC144. SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a central receptor in the Interleukin-6 (IL-6) family of cytokines.[1] The aberrant activation of the gp130/STAT3 signaling pathway is a significant driver in the proliferation, survival, and drug resistance of various human cancers.[1]
Biological Activity of SC144
SC144 exhibits broad-spectrum anticancer activity by directly targeting the gp130 receptor. Its mechanism of action involves the inhibition of the gp130-STAT3 signaling pathway, which plays a critical role in tumor cell survival and proliferation.[1][2] SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation. This abrogates the phosphorylation and nuclear translocation of STAT3, leading to the downregulation of downstream target genes involved in cell survival and proliferation.[3][4][5]
Table 1: In Vitro Anticancer Activity of SC144
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [3] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [3] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [3] |
| NCI/ADR-RES | Doxorubicin-resistant | 0.43 | [3] |
| HEY | Cisplatin-resistant | 0.88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Representative Protocol (Adapted from similar syntheses):
A plausible route involves the cyclization of a precursor like 1-(2-amino-4-fluorophenyl)pyrrole with a suitable chlorinating agent.
Materials:
-
1-(2-amino-4-fluorophenyl)pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-amino-4-fluorophenyl)pyrrole (1 equivalent) in dry DMF, slowly add phosphorus oxychloride (1.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: Yields for analogous reactions typically range from 60-80%.
Protocol 2: Synthesis of this compound-1-carbaldehyde
This protocol describes the formylation of the pyrrolo[1,2-a]quinoxaline core, a common transformation in the synthesis of heterocyclic aldehydes.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equivalents) to dry DMF (3 equivalents) at 0 °C. Stir for 30 minutes.
-
Add a solution of this compound (1 equivalent) in 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture onto crushed ice and add a saturated solution of sodium acetate to adjust the pH to ~6.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to yield this compound-1-carbaldehyde.
Expected Yield: Typically in the range of 70-90%.
Protocol 3: Synthesis of SC144 (N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide)
This final step involves the condensation of the aldehyde intermediate with pyrazine-2-carbohydrazide.
Materials:
-
This compound-1-carbaldehyde
-
Pyrazine-2-carbohydrazide
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound-1-carbaldehyde (1 equivalent) and pyrazine-2-carbohydrazide (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product, SC144, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system.
Expected Yield: Condensation reactions of this type often proceed in high yields, typically >80%.
Signaling Pathway and Experimental Workflow Diagrams
SC144 Mechanism of Action: Inhibition of the gp130-STAT3 Signaling Pathway
The following diagram illustrates the mechanism by which SC144 inhibits the gp130-STAT3 signaling pathway, leading to anticancer effects.
Caption: SC144 inhibits the gp130-STAT3 signaling pathway.
Experimental Workflow for the Synthesis of SC144
The following diagram outlines the key steps in the synthesis of SC144 from its precursors.
Caption: Synthetic workflow for the preparation of SC144.
References
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. The pyrrolo[1,2-a]quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The presence of a chlorine atom at the 4-position provides a reactive handle for synthetic chemists to introduce various functional groups through nucleophilic aromatic substitution, allowing for the fine-tuning of a compound's biological and pharmacokinetic properties. The fluorine atom at the 7-position can further enhance metabolic stability and binding affinity.
This document provides a detailed overview of the applications of this compound in the development of therapeutic agents, complete with experimental protocols, quantitative data, and pathway diagrams.
Application Notes
The pyrrolo[1,2-a]quinoxaline core, accessible from intermediates like this compound, has been successfully utilized to develop potent and selective modulators of various drug targets. Key therapeutic areas where this scaffold has shown significant promise include oncology, inflammatory diseases, and infectious diseases.
Kinase Inhibition
A primary application of the pyrrolo[1,2-a]quinoxaline scaffold is in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Protein Kinase CK2 Inhibition: Derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent inhibitors of human protein kinase CK2, a key player in cell growth, proliferation, and suppression of apoptosis.[3] The most promising compounds exhibit IC50 values in the low nanomolar range, making them attractive candidates for cancer therapy.[3]
-
Akt Kinase Inhibition: The Akt signaling pathway is central to cell survival and proliferation. Pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and shown to possess antiproliferative activity, potentially through the inhibition of Akt kinase.[4][5]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Non-covalent inhibitors of BTK are being explored to overcome resistance and side effects associated with covalent inhibitors. The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has yielded potent BTK inhibitors with IC50 values in the nanomolar range, showing promise for the treatment of B-cell malignancies and autoimmune disorders.[6]
Sirtuin Activation
Sirtuins are a class of NAD-dependent deacetylases that play critical roles in cellular metabolism, stress responses, and aging.
-
Sirt6 Activation: A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6.[7][8] These activators have demonstrated potential therapeutic applications in cancer, inflammation, and even as anti-SARS-CoV-2 agents.[7][8]
Anticancer and Antiproliferative Activity
Beyond specific kinase inhibition, various derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have demonstrated broad antiproliferative activity against a range of cancer cell lines.[1] This suggests that these compounds may act on multiple targets or through various mechanisms to induce cancer cell death.
Anti-infective Agents
The versatility of the pyrrolo[1,2-a]quinoxaline scaffold extends to the development of agents against infectious diseases.
-
Antitubercular Activity: Certain derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]
Experimental Protocols
The following protocols are representative examples of the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxaline derivatives, based on methodologies reported in the literature.
Protocol 1: General Synthesis of 4-Amino-pyrrolo[1,2-a]quinoxaline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of a 4-chloro-pyrrolo[1,2-a]quinoxaline with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel for column chromatography, TLC plates, solvents)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 2.0 eq) and a suitable solvent.
-
Add the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl acetate or Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-7-fluoropyrrolo[1,2-a]quinoxaline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-amino-pyrrolo[1,2-a]quinoxaline derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CK2)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase, using Protein Kinase CK2 as an example.
Materials:
-
Synthesized pyrrolo[1,2-a]quinoxaline derivatives
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate for CK2
-
ATP (Adenosine triphosphate)
-
Kinase buffer solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding the recombinant CK2 enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Quantitative Data
The following tables summarize the biological activities of various pyrrolo[1,2-a]quinoxaline derivatives reported in the literature.
Table 1: Inhibition of Protein Kinase CK2 [3]
| Compound ID | Substitution at 4-position | IC50 (nM) |
| 1c | (3-chlorophenyl)amino | 49 |
| 1a | phenylamino | >10000 |
| 1b | (4-chlorophenyl)amino | 200 |
| 1d | (2-chlorophenyl)amino | 130 |
Table 2: Antiproliferative Activity against Cancer Cell Lines [5]
| Compound ID | Substitution Pattern | K562 IC50 (µM) | U937 IC50 (µM) | MCF7 IC50 (µM) |
| 1a | 4-(4-phenyl) | 4.5 | >20 | >20 |
| 1h | 4-(4-fluorophenyl) | 12 | 5 | 8 |
Table 3: Bruton's Tyrosine Kinase (BTK) Inhibition [6]
| Compound ID | Scaffold | BTK IC50 (nM) |
| 2 | pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative | 7.41 |
| 4 | pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative | 11.4 |
Table 4: Sirt6 Activation [7][8]
| Compound ID | Substitution at 4-position of pyridine ring | EC50 (µM) for SARS-CoV-2 Inhibition |
| 38 | (Not specified in abstract) | 9.3 |
Signaling Pathway
Diagram of a Simplified Kinase Signaling Pathway Targeted by Pyrrolo[1,2-a]quinoxaline Derivatives:
Caption: Inhibition of key kinase signaling pathways.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of medicinally important compounds. The pyrrolo[1,2-a]quinoxaline scaffold has proven to be a versatile platform for the development of potent and selective modulators of various biological targets, particularly kinases. The ability to easily modify the 4-position allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of novel therapeutics for a range of diseases.
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline in the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising heterocyclic system for the development of new therapeutic agents due to its diverse biological activities, including antifungal properties.[1][2][3] Halogenated derivatives, in particular, have demonstrated enhanced biological effects.[4] This document outlines the potential application of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline as a key intermediate in the synthesis of novel antifungal agents. While direct studies on this specific doubly halogenated scaffold are limited, this note provides protocols and data based on structurally related compounds, particularly 4-chloro-pyrrolo[1,2-a]quinoxaline derivatives, to guide research and development in this area.[5]
The primary proposed mechanism of antifungal action for this class of compounds is the inhibition of multidrug efflux pumps in fungal cells, such as those in Candida albicans.[5] By blocking these pumps, the compounds can prevent the expulsion of antifungal drugs, thus restoring or enhancing their efficacy. This chemosensitizing effect makes them valuable candidates for combination therapies.
Synthetic Applications
The chlorine atom at the 4-position of the pyrrolo[1,2-a]quinoxaline ring system is a versatile handle for introducing various functionalities through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly effective method for synthesizing libraries of novel derivatives by introducing diverse amine-containing moieties.[5]
Proposed Synthetic Workflow
The proposed synthetic route to generate a library of potential antifungal agents from this compound is depicted below. This workflow is based on established protocols for similar scaffolds.[5]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from methodologies used for the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives.[5]
Materials:
-
This compound
-
Substituted amine (e.g., N-methylpiperazine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
t-BuONa (Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired substituted amine (1.2 eq), t-BuONa (1.4 eq), and BINAP (0.03 eq).
-
Add Pd₂(dba)₃ (0.015 eq) to the flask.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
Synthesized pyrrolo[1,2-a]quinoxaline derivatives
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to obtain the final inoculum size of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Add the fungal inoculum to each well containing the diluted compounds. Include a drug-free control (growth control) and a compound-only control (sterility control).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control, assessed visually or spectrophotometrically.
Quantitative Data
While specific antifungal data for derivatives of this compound is not available, the following table summarizes the activity of structurally related piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives against a Saccharomyces cerevisiae strain overexpressing the Candida albicans CaCdr1p efflux pump. This data illustrates the potential of this scaffold as inhibitors of fungal multidrug resistance.[5]
| Compound ID | R Group (on Piperazine) | MIC₈₀ (µM) for AD-CDR1 Strain |
| 1d | 4-fluorophenyl | 125 |
| 1f | 2-methoxyphenyl | >1000 |
| 1j | Phenyl | 125 |
| 1k | 2-fluorophenyl | 125 |
| 1l | 3-fluorophenyl | 113 |
| 1m | 4-fluorophenyl | 100 |
Data is illustrative and based on compounds with a different substitution pattern on the pyrrolo[1,2-a]quinoxaline core.[5]
Proposed Mechanism of Action: Efflux Pump Inhibition
Pyrrolo[1,2-a]quinoxaline derivatives have been shown to act as inhibitors of ATP-binding cassette (ABC) transporters, such as CaCdr1p, in Candida albicans. These transporters are crucial for the efflux of xenobiotics, including antifungal drugs, from the fungal cell. By inhibiting these pumps, the intracellular concentration of co-administered antifungal agents can be increased, leading to a synergistic effect and overcoming drug resistance.[5]
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antifungal agents. The synthetic accessibility and the potential for derivatization via modern cross-coupling techniques make it an attractive scaffold for medicinal chemistry campaigns. Future research should focus on synthesizing a library of derivatives and evaluating their antifungal activity, both alone and in combination with existing antifungal drugs, to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing "4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline"
Application Notes: Characterization of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a substituted heterocyclic compound belonging to the pyrroloquinoxaline class. Molecules within this class have shown potential as inhibitors of protein kinases such as CK2 and as Sirt6 activators, making them relevant scaffolds in drug discovery for oncology and inflammatory diseases.[1][2] Proper analytical characterization is critical to confirm the identity, purity, and structure of this novel chemical entity before its use in further chemical synthesis or biological assays.
These application notes provide detailed protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible Spectroscopy.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Application: To determine the purity of the synthesized compound and to establish a chromatographic fingerprint. A robust HPLC method is essential for quality control and for monitoring reaction progress or degradation.[3][4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Linear gradient from 30% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 325 nm, selected based on UV-Vis spectral data.[5][6]
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Dimethyl Sulfoxide (DMSO). Dilute to a working concentration of 50 µg/mL with 50:50 Acetonitrile:Water.
Data Presentation:
| Parameter | Hypothetical Result |
| Retention Time (t R ) | 8.52 min |
| Purity (at 254 nm) | 98.7% (Area Percent) |
| Tailing Factor | 1.15 |
| Theoretical Plates | >10000 |
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Application: To confirm the molecular weight and deduce the elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the molecular formula.
Experimental Protocol:
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI mode is typically effective for nitrogen-containing heterocycles.
-
Sample Infusion: The diluted sample from the HPLC protocol (50 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) can be directly infused or analyzed via LC-MS.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[7]
Data Presentation:
| Parameter | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z [M+H]⁺ | Δ (ppm) | Isotopic Pattern |
| 4-Chloro-7-fluoropyrrolo [1,2-a]quinoxaline | C₁₁H₆ClFN₂ | 233.0279 | 233.0275 | -1.71 | Confirmed (3:1 ratio for ³⁵Cl/³⁷Cl) |
Structural Elucidation by NMR Spectroscopy
Application: To provide unambiguous structural confirmation by mapping the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. For ¹⁹F and ¹³C experiments, a probe capable of fluorine observation and decoupling is advantageous.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different protons and their neighboring environments.
-
¹³C{¹H} NMR: Provides information on the number of different carbon atoms.
-
¹⁹F NMR: A simple and sensitive experiment to observe the fluorine atom.[10][11] The chemical shift is highly sensitive to the electronic environment.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range) to assemble the final structure.
-
Data Presentation (Hypothetical Data in CDCl₃):
¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.1 - 8.3 | dd | 1H | Aromatic H |
| 7.7 - 7.9 | d | 1H | Aromatic H |
| 7.3 - 7.5 | m | 2H | Aromatic H |
| 6.9 - 7.1 | t | 1H | Pyrrole H |
| 6.7 - 6.8 | d | 1H | Pyrrole H |
¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 158 - 162 (d) | C-F |
| 140 - 145 | Quaternary C |
| 110 - 135 | Aromatic/Pyrrole CH & C |
¹⁹F NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
| -110 to -120 | s (or ddd) |
Note: Chemical shifts are predictive and must be confirmed by experimental data. Multiplicity will be affected by H-F and C-F coupling.
UV-Visible Spectroscopy
Application: To determine the wavelengths of maximum absorbance (λmax), which is useful for setting detection wavelengths in HPLC and other assays. The spectrum provides information about the electronic transitions within the conjugated system of the molecule.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a ~10 µM solution of the compound in a UV-grade solvent such as ethanol or acetonitrile.
-
Procedure: Scan the absorbance of the sample from 200 to 600 nm using the pure solvent as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance. Quinoxaline derivatives typically show strong absorptions between 250-400 nm.[6][12]
Data Presentation:
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Acetonitrile | ~254 | ~325 |
Visualizations
Caption: Experimental workflow for the complete characterization of a novel compound.
Caption: Logical relationship between techniques and the data they provide.
Caption: Hypothetical inhibition of the Protein Kinase CK2 signaling pathway.
References
- 1. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeolusa.com [jeolusa.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Assays Using 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged tricyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have been reported to exhibit a range of biological effects, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3] Specifically, compounds from this class have shown inhibitory potential against important therapeutic targets such as protein kinase CK2, Akt, and Bruton's tyrosine kinase (BTK).[1][2][4]
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline represents a key starting scaffold for the development of novel therapeutic agents. Its substituted pyrrolo[1,2-a]quinoxaline core provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a framework for developing and implementing robust in vitro assays to screen and characterize new analogs based on this scaffold, with a primary focus on kinase inhibition and anticancer activity.
Target-Based Assay Development: Kinase Inhibition
A significant number of pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent kinase inhibitors.[1][2] Therefore, a primary application for novel analogs of this compound is in the discovery of new kinase inhibitors. Below are protocols for fluorescence-based kinase assays, which are well-suited for high-throughput screening (HTS).
Protocol 1: Homogeneous Fluorescence Polarization (FP) Kinase Assay
This assay measures the binding of a phosphospecific antibody to a fluorescently labeled peptide substrate that has been phosphorylated by the target kinase. The binding event causes a change in the fluorescence polarization of the solution.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X peptide substrate/ATP solution in kinase buffer.
-
Prepare a stop/detection solution containing a phosphospecific antibody and a fluorescent tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound (e.g., this compound analogs) or DMSO control to appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X peptide substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the reaction by adding 10 µL of the stop/detection solution.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis:
The inhibitory activity of the test compounds is determined by calculating the percent inhibition relative to the DMSO control. IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
| Compound | Target Kinase | IC₅₀ (nM) |
| Reference Inhibitor | CK2 | 15 |
| This compound | CK2 | To be determined |
| Analog A | CK2 | To be determined |
| Analog B | CK2 | To be determined |
Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution after the kinase reaction. A luciferase-luciferin reaction generates a luminescent signal that is inversely proportional to kinase activity.
Experimental Workflow:
Caption: Workflow for a Luminescence-Based Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound or DMSO control to appropriate wells.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate at 30°C for 60-120 minutes.
-
Add 20 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
A lower luminescent signal indicates higher kinase activity (more ATP consumed). Percent inhibition is calculated relative to controls, and IC₅₀ values are determined as described for the FP assay.
| Compound | Target Kinase | IC₅₀ (nM) |
| Reference Inhibitor | BTK | 8 |
| This compound | BTK | To be determined |
| Analog C | BTK | To be determined |
| Analog D | BTK | To be determined |
Phenotypic Assay Development: Anticancer Cell Viability
Given the reported antiproliferative activity of this chemical class, a cell-based assay is crucial for identifying compounds with potential as anticancer agents.[3][5]
Protocol 3: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Experimental Workflow:
Caption: Workflow for a High-Throughput Cell Viability Assay.
Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HeLa, A549, or a relevant cancer cell line).
-
Seed cells into a 384-well plate at a predetermined optimal density (e.g., 1000-5000 cells/well) in 40 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Add 10 µL of the diluted compounds to the appropriate wells.
-
Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Analysis:
The luminescent signal is proportional to the number of viable cells. The effect of the compounds on cell viability is expressed as a percentage of the DMSO-treated control. GI₅₀ (concentration for 50% growth inhibition) values are calculated from the concentration-response curves.
| Compound | Cell Line | GI₅₀ (µM) |
| Doxorubicin (Reference) | HeLa | 0.1 |
| This compound | HeLa | To be determined |
| Analog E | HeLa | To be determined |
| Analog F | HeLa | To be determined |
Signaling Pathway Context
The development of assays for this compound and its analogs should be guided by an understanding of the relevant signaling pathways. For instance, if targeting a specific kinase, it is crucial to understand its role in cellular signaling.
Caption: Example of a Kinase Signaling Pathway (PI3K/Akt/mTOR).
This diagram illustrates how a pyrrolo[1,2-a]quinoxaline derivative could act as an inhibitor of a key kinase like Akt within a cancer-related signaling pathway. Understanding these pathways is essential for target validation and for designing secondary assays to elucidate the mechanism of action of hit compounds.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology and kinase-driven diseases. The protocols and workflows provided here offer a robust starting point for the high-throughput screening and characterization of new analogs. Successful assay development will depend on careful optimization of experimental conditions and a clear understanding of the biological context of the intended molecular target.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain the pyrrolo[1,2-a]quinoxaline scaffold?
A1: The pyrrolo[1,2-a]quinoxaline core is typically synthesized through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] Another common approach involves the reaction of o-phenylenediamine with 2,5-dimethoxytetrahydrofuran to form an intermediate, which then undergoes condensation.[2] More recent methods include electrochemical C(sp3)–H cyclization and FeCl3-catalyzed annulation from 1-(2-aminophenyl)pyrroles.[3][4]
Q2: I am experiencing a low yield in my reaction. What are the general factors I should investigate?
A2: Low yields in the synthesis of heterocyclic compounds like this compound can often be attributed to several factors. These include the purity of starting materials, suboptimal reaction temperature, incorrect choice of solvent or catalyst, and the presence of moisture or atmospheric oxygen in sensitive reactions.[5][6] Product loss during the workup and purification stages is also a common contributor to low isolated yields.[5]
Q3: My reaction is not going to completion, and I observe unreacted starting materials. What can I do?
A3: Incomplete conversion can be addressed by optimizing several reaction parameters. Consider increasing the reaction temperature or extending the reaction time. The concentration of your reactants can also play a crucial role. If a catalyst is used, ensure it is active and present in the correct stoichiometric amount.[7] In some cases, the choice of a different solvent to better solubilize the reactants or a more effective catalyst may be necessary.[8]
Q4: I am observing the formation of multiple byproducts. What are the likely side reactions?
A4: Side reactions are a common cause of reduced yields. In syntheses resembling the Friedländer reaction, self-condensation of ketone starting materials can occur, leading to a complex mixture of products.[5] Other potential side reactions include over-oxidation or degradation of the starting materials or the desired product, especially under harsh reaction conditions such as high temperatures or the use of strong acids or bases.[9] The regioselectivity of the reaction can also be an issue, leading to the formation of undesired isomers.
Q5: How critical is the purification step, and what are the best practices?
A5: The purification process is critical for obtaining a high-purity final product and can significantly impact the final isolated yield.[5] Column chromatography is a common method for purifying pyrrolo[1,2-a]quinoxaline derivatives.[6] It is essential to choose an appropriate solvent system for the chromatography to achieve good separation of the product from impurities. Recrystallization can also be an effective final purification step to obtain a highly crystalline product.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive catalyst | Ensure the catalyst is fresh and has been stored correctly. Consider activating the catalyst if required by the protocol. |
| Reaction temperature too low | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. | |
| Presence of impurities in starting materials | Purify starting materials (e.g., by recrystallization or distillation) before use. Impurities can inhibit the catalyst or lead to side reactions.[5] | |
| Inappropriate solvent | The chosen solvent may not be suitable for the reaction. Consult the literature for solvents used in similar syntheses and consider alternatives.[8] | |
| Formation of a complex mixture of products | Incorrect stoichiometry of reactants | Carefully check the molar ratios of your starting materials. An excess of one reactant can sometimes lead to side reactions.[6] |
| Reaction temperature too high | High temperatures can lead to the degradation of reactants or products. Try running the reaction at a lower temperature for a longer duration. | |
| Side reactions such as self-condensation | If applicable to your synthetic route, consider using a milder base or protecting reactive functional groups to prevent unwanted side reactions.[5] | |
| Product loss during workup/purification | Inefficient extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with the organic solvent. |
| Suboptimal chromatography conditions | Systematically vary the solvent system for column chromatography to improve the separation of your product from impurities. | |
| Product degradation during purification | If the product is sensitive to acid or base, use a neutralized silica gel for chromatography. Avoid prolonged exposure to harsh conditions. |
Experimental Protocols
General Protocol for the Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative via Condensation
This protocol is a generalized procedure based on common synthetic methods for this class of compounds.
-
Preparation of the Intermediate:
-
In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., acetic acid or an alcohol).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude intermediate may be used directly in the next step or purified by column chromatography.
-
-
Cyclization and Aromatization:
-
Dissolve the crude intermediate in a high-boiling point solvent such as toluene or xylene.
-
Add a suitable catalyst (e.g., an acid catalyst like p-toluenesulfonic acid or a transition metal catalyst).
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water if it is formed as a byproduct.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
-
Workup and Purification:
-
Pour the cooled reaction mixture into water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pcrbio.com [pcrbio.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low recovery of my compound after performing column chromatography. What are the potential causes and how can I improve the yield?
Answer:
Low recovery during column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute very slowly or not at all. Conversely, a solvent system that is not polar enough may result in the compound moving too quickly with the solvent front, leading to poor separation from non-polar impurities.
-
Recommendation: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point for pyrrolo[1,2-a]quinoxaline derivatives is a hexane/ethyl acetate gradient.[1]
-
-
Compound Adsorption to Silica Gel: The nitrogen atoms in the quinoxaline ring system can interact with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.
-
Recommendation: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.
-
-
Compound Instability on Silica: Although less common, some compounds can degrade on silica gel.
-
Recommendation: If you suspect degradation, consider using a less acidic stationary phase like alumina or a bonded phase silica gel (e.g., C18 for reverse-phase chromatography).
-
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and sample streaking, which can contribute to lower recovery of the pure fractions.
-
Recommendation: Ensure your column is packed uniformly. A wet slurry packing method is generally recommended.
-
Issue 2: Persistent Impurities After Crystallization
Question: I have attempted to purify this compound by crystallization, but I am still seeing persistent impurities in my final product. What can I do?
Answer:
If impurities persist after crystallization, consider the following troubleshooting steps:
-
Solvent Choice: The chosen crystallization solvent may not be optimal for selectively precipitating your target compound while keeping impurities dissolved.
-
Recommendation: Experiment with a variety of solvents or solvent mixtures. For pyrrolo[1,2-a]quinoxaline derivatives, ethyl acetate has been used successfully.[1] You can also try a solvent/anti-solvent system. Good solvents for this compound class include DMSO, ethyl acetate, and methanol.[2] You could dissolve your compound in a minimal amount of a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) to induce crystallization.
-
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Recommendation: Allow the crystallization solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slower cooling promotes the formation of larger, purer crystals.
-
-
Seeding: If your compound is reluctant to crystallize or forms an oil, adding a seed crystal of the pure compound can initiate crystallization.
-
Washing: Ensure you are washing the filtered crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Potential for Co-crystallization: It is possible that an impurity with a very similar structure is co-crystallizing with your product. In this case, an alternative purification technique like column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: While specific impurity profiles depend on the synthetic route, common impurities in the synthesis of related heterocyclic compounds can include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Side Products: In syntheses involving multi-step reactions, side products from competing reaction pathways can be a source of impurities. For instance, in some syntheses of pyrrolo[1,2-a]quinoxalin-4-ones, the formation of pyrrolo[1,2-a]benzimidazoles has been observed as a side product.
-
Reagents and Catalysts: Residual reagents, catalysts, or their byproducts may be present.
Q2: What is the recommended method for initial purification of crude this compound?
A2: For initial purification, flash column chromatography is a standard and effective method for separating the target compound from major impurities.[3] Following chromatography, recrystallization can be employed to achieve higher purity.
Q3: My compound is showing peak tailing during HPLC analysis. What could be the cause and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocycles in reverse-phase HPLC is often due to interactions between the basic nitrogen atoms and residual acidic silanols on the C18 column. To mitigate this:
-
Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the nitrogen atoms, reducing their interaction with the stationary phase.
-
Choose a Column Designed for Basic Analytes: Many modern HPLC columns are end-capped or have a modified surface to minimize these secondary interactions.
-
Add a Chaotropic Reagent: In some cases, adding a small amount of a salt to the mobile phase can help improve peak shape.[4]
Data and Protocols
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol for the purification of pyrrolo[1,2-a]quinoxaline derivatives and should be optimized for this compound.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading: Carefully add the prepared dry slurry of the compound onto the top of the packed column.
-
Elution: Start the elution with the low-polarity solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for pyrrolo[1,2-a]quinoxaline derivatives is a hexane/ethyl acetate mixture.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate is a good starting point for this class of compounds.[1]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For improved yield, the flask can be placed in a refrigerator or freezer after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the this compound scaffold?
A1: A prevalent and effective method for synthesizing the pyrrolo[1,2-a]quinoxaline core is through a Pictet-Spengler type reaction. This involves the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with an appropriate aldehyde. For the synthesis of 4-substituted derivatives, this reaction is typically followed by an oxidative cyclization.
Q2: Are there any recommended "green" or environmentally friendly synthesis protocols?
A2: Yes, research has explored greener synthesis options. One such method utilizes p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst in mild solvents like water or ethanol.[1] This approach often allows for the reaction to proceed at room temperature with high yields and shorter reaction times.[1] Another eco-friendly approach is a transition-metal-free synthesis using potassium iodide (KI) as a promoter.[2]
Q3: What are some of the key biological activities associated with pyrrolo[1,2-a]quinoxaline derivatives?
A3: Pyrrolo[1,2-a]quinoxaline derivatives are recognized for their diverse and significant pharmacological activities. They have been investigated as inhibitors of human protein kinase CK2, which is a target for inflammatory diseases and cancer.[3] Additionally, these compounds have shown potential as antituberculosis and anticancer agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | The choice of catalyst is crucial. For Pictet-Spengler type reactions, Brønsted acids like acetic acid or p-DBSA are commonly used.[1] If yields are low, consider screening different acid catalysts or using a Lewis acid catalyst. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction kinetics. While some protocols work at room temperature, others may require heating. For instance, some syntheses are conducted at 50 °C in ethanol. Experiment with a temperature gradient to find the optimal condition for your specific derivative. |
| Poor Quality Starting Materials | Impurities in the 2-(1H-pyrrol-1-yl)aniline or the aldehyde can lead to side reactions and reduced yields. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography. |
| Atmospheric Conditions | Some reactions may be sensitive to air or moisture. While many protocols are performed under an air atmosphere, if you suspect sensitivity, try running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side Reactions | Over-oxidation or incomplete cyclization can lead to byproducts. Careful monitoring of the reaction progress by TLC or LC-MS can help determine the optimal reaction time to minimize side product formation. |
| Decomposition of Starting Materials or Product | Prolonged reaction times or excessive heat can lead to decomposition. Consider reducing the reaction time or temperature. |
| Incorrect Stoichiometry | The molar ratio of reactants can influence the product distribution. Ensure accurate measurement of all reagents. A slight excess of the aldehyde is sometimes used. |
Experimental Protocols
General Protocol for the Synthesis of 4-Aryl-7-fluoropyrrolo[1,2-a]quinoxaline Derivatives
This protocol is a generalized procedure based on common synthetic methods for analogous structures.
Materials:
-
Substituted 2-(1H-pyrrol-1-yl)aniline (e.g., 4-fluoro-2-(1H-pyrrol-1-yl)aniline)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the substituted 2-(1H-pyrrol-1-yl)aniline (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.1 eq).
-
To this mixture, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at 50 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-DBSA | Ethanol | Room Temp | 15-120 min | High | [1] |
| Acetic Acid | Ethanol | 50 | 3 h | Moderate to Good | [4] |
| KI | DMSO | 120 | 8-12 h | Moderate to Good | [2] |
| Amidosulfonic acid | Water | Room Temp | Not specified | Not specified | [5] |
Note: Yields are reported as described in the cited literature for analogous compounds and may vary for the specific synthesis of this compound.
Visualizations
Caption: General experimental workflow for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.
Caption: Troubleshooting decision tree for low product yield in pyrrolo[1,2-a]quinoxaline synthesis.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolo[1,2-a]quinoxalines
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolo[1,2-a]quinoxalines in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrrolo[1,2-a]quinoxaline
Q1: My reaction to synthesize a 4-aryl-pyrrolo[1,2-a]quinoxaline via Pictet-Spengler condensation of 2-(1H-pyrrol-1-yl)aniline and an aromatic aldehyde is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can be attributed to several factors, primarily related to the reaction conditions and the stability of intermediates. Here’s a troubleshooting guide:
-
Incomplete Imine Formation: The initial condensation between the aniline and aldehyde to form the imine intermediate is crucial.
-
Troubleshooting: Ensure your aldehyde is of high purity and free from carboxylic acid impurities which can neutralize the amine. Consider the use of a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
-
-
Inefficient Cyclization: The subsequent intramolecular cyclization is the key ring-forming step.
-
Troubleshooting: This step is often acid-catalyzed. Ensure you are using an appropriate catalyst. While strong acids can work, they can also lead to side reactions. A milder acid catalyst like p-dodecylbenzenesulfonic acid (p-DBSA) has been shown to be effective at room temperature.[1]
-
-
Suboptimal Reaction Temperature: While some syntheses are performed at elevated temperatures, room temperature can be sufficient and may prevent degradation of starting materials or intermediates.[1]
-
Oxidation of the Dihydro-Intermediate: The initial cyclization product is a 4,5-dihydropyrrolo[1,2-a]quinoxaline, which needs to be oxidized to the final aromatic product.
-
Troubleshooting: If you are isolating the dihydro-intermediate, ensure that the subsequent oxidation step is efficient. This can often be achieved by exposure to air over a prolonged period or by using a mild oxidant. For some aliphatic aldehydes, in situ acetylation of the dihydro-intermediate can prevent unwanted oxidation.
-
Issue 2: Formation of Pyrrolo[1,2-a]benzimidazole as a Major Byproduct
Q2: In my one-pot, three-component synthesis of pyrrolo[1,2-a]quinoxalin-4-ones from a benzimidazole derivative, I am observing a significant amount of the corresponding pyrrolo[1,2-a]benzimidazole. How can I control the selectivity of this reaction?
A2: The formation of pyrrolo[1,2-a]benzimidazole as a byproduct is a known issue in this specific synthetic route. The selectivity between the desired pyrrolo[1,2-a]quinoxalin-4-one and the pyrrolo[1,2-a]benzimidazole byproduct is highly dependent on the reaction conditions. The reaction proceeds through a common benzimidazolium ylide intermediate which can undergo two different reaction pathways.
Here is a summary of how different reaction conditions can influence the product ratio, based on a study by Gîrdan et al. (2014):[2]
| Catalyst/Base | Solvent | Temperature (°C) | Ratio of Pyrrolo[1,2-a]quinoxalin-4-one : Pyrrolo[1,2-a]benzimidazole |
| 1,2-Epoxybutane | 1,2-Epoxybutane | Reflux (~62) | 7.6 : 1 |
| NEt₃ and TPCD | DMF | 90 | 7.7 : 1 |
| NEt₃ | Acetonitrile | Reflux (~80) | 46 : 54 |
| K₂CO₃ | DMF | Room Temp | 27 : 73 |
| K₂CO₃ + NEt₃ | DMF | 70 | 91 : 9 |
Troubleshooting Strategy:
-
To favor the formation of the desired pyrrolo[1,2-a]quinoxalin-4-one , using a combination of K₂CO₃ and NEt₃ in DMF at 70°C appears to be the most effective condition.[2]
-
To favor the formation of the pyrrolo[1,2-a]benzimidazole , using K₂CO₃ in DMF at room temperature is the preferred method.[2]
Issue 3: Difficulty in Purifying the Final Product
Q3: I am having trouble purifying my synthesized pyrrolo[1,2-a]quinoxaline. What are some common impurities and effective purification methods?
A3: Purification challenges often arise from unreacted starting materials, partially reacted intermediates, or the presence of side products.
-
Common Impurities:
-
Unreacted 2-(1H-pyrrol-1-yl)aniline or aldehyde.
-
The uncyclized imine intermediate.
-
The 4,5-dihydropyrrolo[1,2-a]quinoxaline intermediate (if oxidation is incomplete).
-
Side products from alternative reaction pathways (e.g., pyrrolo[1,2-a]benzimidazoles).
-
-
Purification Protocol: Flash Column Chromatography Flash column chromatography on silica gel is a widely used and effective method for the purification of pyrrolo[1,2-a]quinoxalines.[1][3][4]
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of petroleum ether (or hexane) and ethyl acetate is commonly used. The optimal ratio will depend on the polarity of your specific product and impurities. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired product.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel before loading onto the column.[5]
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor them by TLC to isolate the pure product.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl-4,5-dihydropyrrolo[1,2-a]quinoxalines and their Oxidation to Pyrrolo[1,2-a]quinoxalines[1]
-
Synthesis of 4-Aryl-4,5-dihydropyrrolo[1,2-a]quinoxalines:
-
To a solution of 2-(1H-pyrrol-1-yl)aniline (1 mmol) in ethanol (10 mL), add the corresponding aromatic aldehyde (1.2 mmol) and a catalytic amount of p-dodecylbenzenesulfonic acid (p-DBSA) (0.01 mmol).
-
Stir the reaction mixture at room temperature for 15-120 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure 4-aryl-4,5-dihydropyrrolo[1,2-a]quinoxaline.
-
-
Oxidation to 4-Aryl-pyrrolo[1,2-a]quinoxalines:
-
The isolated 4-aryl-4,5-dihydropyrrolo[1,2-a]quinoxaline can be oxidized to the corresponding aromatic pyrrolo[1,2-a]quinoxaline by dissolving it in a suitable solvent (e.g., ethanol) and stirring it in the presence of air for an extended period. The progress of the oxidation can be monitored by TLC.
-
Visualizations
Caption: General experimental workflow for the synthesis of 4-aryl-pyrrolo[1,2-a]quinoxalines.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. BJOC - New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
stability issues of "4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline" in solution
This technical support center provides guidance on the potential stability issues of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline in solution. As a novel heterocyclic compound, specific stability data is limited. Therefore, the following information is based on the general chemical properties of related halogenated quinoxaline and pyrroloquinoxaline derivatives, as well as standard laboratory practices for handling new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Acidic or basic conditions can potentially lead to the hydrolysis of the chloro substituent. Acidic conditions, in particular, may promote the hydrolysis of 2-chloroquinoxaline derivatives.[1]
-
Light: Exposure to UV radiation can cause photodegradation of chlorinated organic compounds.[2] It is advisable to protect solutions of the compound from light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability. Protic solvents may participate in degradation reactions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been documented, plausible degradation routes for related chloroaromatic and quinoxaline compounds include:
-
Hydrolysis: The chloro group is susceptible to hydrolysis, which would result in its replacement by a hydroxyl group, forming 7-fluoro-4-hydroxypyrrolo[1,2-a]quinoxaline.[1][2]
-
Photodegradation: UV light can induce the formation of reactive radicals that may lead to the breakdown of the aromatic ring structure.[2]
-
Tautomerization: Some quinoxaline derivatives are known to undergo tautomerization, which could be a potential degradation mechanism under certain conditions.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For a novel compound with unknown stability, it is recommended to take the following precautions:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) for preparing stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protecting containers (e.g., amber vials).
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: How can I monitor the stability of this compound in my experimental conditions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of the compound.[1][2] This method should be able to separate the parent compound from any potential degradation products. Regular analysis of your solution over the time course of your experiment will indicate its stability.
Troubleshooting Guides
Issue 1: Loss of compound activity or inconsistent results over time.
-
Symptom: Decreased biological activity or inconsistent analytical measurements from the same solution over a period of hours or days.
-
Possible Cause: The compound may be degrading in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.
-
Analyze by HPLC: Run an HPLC analysis of your solution at the beginning and end of your experiment to check for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
-
Optimize Solution Conditions: If degradation is confirmed, consider altering the solvent, pH, or protecting the solution from light to improve stability.
-
Issue 2: Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS).
-
Symptom: Additional peaks that were not present in the initial analysis of the compound solution appear over time.
-
Possible Cause: These are likely degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like LC-MS to determine the mass of the degradation products. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da could indicate oxidation, while a mass change corresponding to the replacement of Cl with OH would suggest hydrolysis).
-
Perform Forced Degradation Studies: To proactively identify potential degradants, you can perform forced degradation studies.[3][4][5][6] This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.
-
Quantitative Data Summary
As there is no specific quantitative stability data available for this compound in the public domain, the following table provides a template for researchers to generate and organize their own stability data.
| Stress Condition | Time Points (hours) | % Parent Compound Remaining | % Degradation Product(s) | Observations |
| Control (e.g., ACN, RT, dark) | 0, 2, 4, 8, 24 | |||
| 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 | |||
| 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 | |||
| 3% H₂O₂ at RT | 0, 2, 4, 8, 24 | |||
| UV Light Exposure at RT | 0, 2, 4, 8, 24 | |||
| 80°C (Solid State) | 0, 2, 4, 8, 24 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[1][3]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the specified time points before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw aliquots at the specified time points for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound in a photostability chamber to UV light. A control sample should be kept in the dark at the same temperature. Withdraw aliquots at the specified time points for HPLC analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Dissolve aliquots at specified time points for HPLC analysis.
Visualizations
Caption: A troubleshooting workflow for investigating and addressing potential instability of a compound in solution.
Caption: A plausible hydrolytic degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Quinoxaline Derivative Synthesis: A Technical Support Center
For researchers, chemists, and professionals in drug development, the synthesis of quinoxaline derivatives is a critical process, given their broad pharmacological applications.[1][2] However, the path to obtaining these valuable compounds is often fraught with challenges that can lead to reduced yields, impure products, and difficulties in purification.[1] This technical support center provides a comprehensive guide to troubleshooting common problems encountered during the synthesis of quinoxaline derivatives, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of quinoxaline derivatives in a user-friendly question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in quinoxaline synthesis and can stem from several factors, including suboptimal reaction conditions, inefficient catalysis, or the purity of starting materials.[3] The most common synthetic route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, which can be prone to side reactions and incomplete conversion.[3][4][5]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction outcome.[3] While traditional methods often require high temperatures and long reaction times, modern approaches offer milder alternatives.[5][6] Consider screening different solvents such as ethanol, acetic acid, or greener options like water.[3] Microwave-assisted synthesis has been shown to dramatically decrease reaction times and boost yields.[7][8]
-
Catalyst Selection: The use of a catalyst can markedly improve reaction rates and yields.[3] A variety of catalysts have been successfully employed:
-
Acid Catalysts: Acetic acid is commonly used, but other acids or solid acid catalysts can also be effective.[3]
-
Metal Catalysts: Catalysts such as Cerium(IV) ammonium nitrate (CAN), copper salts, and nickel-based systems have proven to be highly efficient.[3]
-
Green Catalysts: Environmentally friendly options like bentonite clay K-10 can provide excellent yields under mild conditions.[3][5]
-
-
Purity of Starting Materials: Ensure the purity of the 1,2-diamine and 1,2-dicarbonyl compounds, as impurities can lead to unwanted side reactions and byproducts.[3]
-
Reaction Atmosphere: Some reactions are sensitive to air and moisture.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes lead to a better outcome.[3]
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Issue 2: Formation of Side Products and Purification Challenges
Q2: I am observing significant side product formation, making the purification of my desired quinoxaline derivative difficult. What are the common side products and what purification strategies can I use?
A2: Side product formation is a common obstacle in quinoxaline synthesis.[3] The nature of these byproducts depends on the specific reactants and conditions used.
Common Side Products:
-
Benzimidazole Derivatives: This is a frequent byproduct, often arising from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl compound.[1]
-
Quinoxaline N-oxides: These can form through over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.[1] Running the reaction under an inert atmosphere can mitigate this.[1]
-
Self-condensation of Dicarbonyl Compounds: This can occur, particularly under basic conditions.[3]
-
Oxidation of the Diamine: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures.[3]
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying quinoxaline derivatives.[3]
-
Recrystallization: This technique can be very effective for obtaining highly pure products.[9] A common procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly.[9]
-
Washing: If the desired product is a solid and the impurities are soluble in a particular solvent, washing the crude product can be an effective purification step.[7]
| Purification Method | Purity Achievable | Recovery | Advantages | Disadvantages |
| Washing | Low to Moderate | High | Simple, quick, and uses minimal solvent. | Only effective if impurities have significantly different solubility. |
| Recrystallization | Moderate to High | Moderate | Can achieve very high purity. | Significant product loss with each step; time-consuming.[9] |
| Column Chromatography | High to Very High | Good | Excellent for separating complex mixtures and closely related impurities.[9] | More complex, time-consuming, requires more solvent and materials.[9] |
Issue 3: Poor Solubility of Quinoxaline Derivatives
Q3: My synthesized quinoxaline derivative has poor solubility in common organic solvents, making purification and characterization difficult. What can I do?
A3: Poor solubility is a known issue with some quinoxaline derivatives, particularly quinoxaline-2,3-diones.[7]
Troubleshooting Steps:
-
Recrystallization from Alternative Solvents: For compounds with poor solubility, consider using less common solvents or solvent mixtures for recrystallization. For some quinoxaline-2,3-diones, dissolving the crude product in a 5% NaOH solution and then reprecipitating it with dilute HCl can be an effective purification method.[7]
-
Solvent Washing: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[7]
Key Experimental Protocols
Below are detailed methodologies for common experiments in quinoxaline synthesis.
Protocol 1: General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation
This protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
-
Reactant Mixture: In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or a water/ethanol mixture).[10]
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of acid or a metal catalyst).[3]
-
Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the product may be extracted with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.[3][9]
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
This protocol outlines a rapid and efficient microwave-assisted synthesis.
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).[7] A solvent may or may not be used depending on the specific protocol.
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at a specified power and for a short duration (e.g., 3-10 minutes).[7][8]
-
Work-up and Purification: After cooling, dissolve the residue in a suitable solvent and purify by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis of quinoxaline derivatives.
By understanding these common pitfalls and employing the troubleshooting strategies and protocols outlined in this guide, researchers can enhance the efficiency and success of their quinoxaline derivative syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. benchchem.com [benchchem.com]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
purification of "4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline" using flash column chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline using flash column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Flash column chromatography is a common and effective method for purifying synthetic compounds like this compound. However, challenges can arise. This guide addresses potential issues in a question-and-answer format.
Question: My compound is not separating from impurities, resulting in co-elution. What should I do?
Answer: Co-elution is a frequent challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of mobile phase is critical. For pyrrolo[1,2-a]quinoxaline derivatives, mixtures of a non-polar solvent like n-hexane or petroleum ether with a more polar solvent such as ethyl acetate are commonly used.[1][2]
-
Start by performing a thorough thin-layer chromatography (TLC) analysis with various solvent ratios to find the optimal system that provides good separation between your target compound and impurities. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
-
If simple binary mixtures are ineffective, consider adding a small amount of a third solvent. For instance, a small percentage of dichloromethane or acetone can alter the selectivity of the separation.
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails to resolve the mixture, a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your compound, and finally the more strongly retained impurities.
-
Check Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Question: I am observing significant peak tailing for my compound. What is the cause and how can I fix it?
Answer: Peak tailing is often observed with nitrogen-containing heterocyclic compounds due to their interaction with the acidic silanol groups on the silica gel surface.
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and significantly reduce peak tailing.
-
Consider Alternative Stationary Phases: If peak tailing persists, using a different stationary phase may be necessary. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Reversed-phase (C18) flash chromatography is another option, particularly for moderately polar to polar compounds.
-
Sample Overload: Injecting too much sample onto the column can also lead to peak tailing. Try reducing the amount of crude material loaded onto the column.
Question: My compound appears to be degrading on the silica gel column. How can I confirm this and what are the solutions?
Answer: Some complex organic molecules can be sensitive to the acidic nature of silica gel.
-
Stability Test on TLC: To check for degradation, spot your crude mixture on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before developing it. If you observe new spots or a significant smearing from the original spot, your compound is likely unstable on silica gel.
-
Deactivate the Silica Gel: As mentioned for peak tailing, adding a small amount of triethylamine to the eluent can help to deactivate the silica gel and minimize degradation.
-
Alternative Purification Methods: If the compound is highly sensitive, consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) or recrystallization.
Question: The solubility of my crude product in the initial chromatography solvent is low. How should I load it onto the column?
Answer: Poor solubility in the mobile phase is a common issue.
-
Dry Loading: The recommended method is to pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely. The resulting dry powder can then be carefully loaded onto the top of the packed column. This technique ensures a concentrated band of your compound at the start of the chromatography, leading to better separation.
-
Minimal Strong Solvent: If dry loading is not feasible, dissolve the crude product in a minimal amount of a stronger solvent than the initial mobile phase. However, use this method with caution as it can sometimes lead to band broadening and decreased resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on protocols for similar halogenated pyrrolo[1,2-a]quinoxaline derivatives, a good starting point is a mixture of n-hexane and ethyl acetate.[1] You can begin with a ratio of 9:1 (n-hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: What type of stationary phase is most suitable?
A2: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of pyrrolo[1,2-a]quinoxaline derivatives.[2]
Q3: How can I monitor the progress of the column chromatography?
A3: The elution of compounds from the column should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). This will allow you to identify the fractions containing your pure product.
Q4: My purified compound is still colored. How can I remove the color?
A4: If your purified compound has a persistent color, it may be due to highly conjugated impurities. You can try treating a solution of your compound with a small amount of activated charcoal, followed by filtration through a pad of Celite. However, be aware that this may also lead to some loss of your desired product.
Experimental Protocols & Data
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [2] |
| Mobile Phase | n-Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | [1] |
| Elution Mode | Isocratic or Gradient | |
| Typical Gradient | Start with 5-10% Ethyl Acetate in Hexane, gradually increase to 30-50% | |
| Sample Loading | Dry loading (pre-adsorbed on silica) or minimal strong solvent | |
| Monitoring | TLC analysis of collected fractions | |
| Visualization | UV lamp (254 nm) |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the flash column chromatography of this compound.
Caption: Troubleshooting workflow for flash column chromatography.
References
Technical Support Center: Synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the multi-step synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. The information is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Experimental Protocols
The synthesis of this compound can be effectively carried out in a three-step sequence. This proposed route is based on well-established synthetic methodologies for analogous heterocyclic compounds.
Overall Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Protocol 1: Synthesis of 1-(2-amino-4-fluorophenyl)-1H-pyrrole
This step involves the formation of the pyrrole ring on a fluorinated aniline precursor, followed by the reduction of a nitro group.
Methodology:
-
Paal-Knorr Pyrrole Synthesis:
-
In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole in ethanol or ethyl acetate.
-
Add Palladium on carbon (10 mol%) as a catalyst.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(2-amino-4-fluorophenyl)-1H-pyrrole. The product can be purified by column chromatography if necessary.
-
| Parameter | Value |
| Starting Material | 4-fluoro-2-nitroaniline |
| Reagents | 2,5-dimethoxytetrahydrofuran, Pd/C, H₂ |
| Solvents | Acetic acid, Ethanol/Ethyl acetate |
| Reaction Time | 4-8 hours (total) |
| Temperature | Reflux, then Room Temperature |
| Typical Yield | 70-85% (over two steps) |
Protocol 2: Synthesis of 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
This protocol describes the construction of the quinoxalinone ring system.
Methodology:
-
To a solution of 1-(2-amino-4-fluorophenyl)-1H-pyrrole (1.0 eq) in ethanol, add diethyl oxalate (1.2 eq).
-
Heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one.
| Parameter | Value |
| Starting Material | 1-(2-amino-4-fluorophenyl)-1H-pyrrole |
| Reagent | Diethyl oxalate |
| Solvent | Ethanol |
| Reaction Time | 8-12 hours |
| Temperature | Reflux |
| Typical Yield | 60-75% |
Protocol 3: Synthesis of this compound
This final step involves the chlorination of the quinoxalinone intermediate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Typical Yield | 80-90% |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the synthesis.
Q1: The yield of 1-(2-amino-4-fluorophenyl)-1H-pyrrole in Protocol 1 is consistently low. What are the likely causes?
-
A1: Incomplete Reduction of the Nitro Group: The catalytic hydrogenation may be inefficient. Ensure the palladium on carbon catalyst is fresh and active. The reaction should be stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen. It may also be beneficial to increase the hydrogen pressure if using a hydrogenation apparatus.
-
A2: Catalyst Poisoning: Impurities in the starting material or solvent can poison the palladium catalyst. Ensure the purity of the 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole and use high-purity, dry solvents.
-
A3: Inefficient Paal-Knorr Reaction: If the yield of the nitropyrrole intermediate is low, consider increasing the reaction time or ensuring the acetic acid is of high purity.
Q2: During Protocol 2, the cyclization to the quinoxalinone does not go to completion, and I observe the starting aminopyrrole in my crude product. What should I do?
-
A1: Insufficient Reaction Time or Temperature: The cyclization can be slow. Ensure the reaction is refluxing adequately and consider extending the reaction time. Monitor the reaction closely by TLC until the starting material is no longer visible.
-
A2: Presence of Water: The reaction is a condensation and is sensitive to water. Use anhydrous ethanol and ensure all glassware is thoroughly dried.
-
A3: Reagent Purity: The diethyl oxalate should be of high purity. Impurities can interfere with the reaction.
Q3: The chlorination in Protocol 3 is sluggish or results in a complex mixture of products. What could be wrong?
-
A1: Deactivated Phosphorus Oxychloride: POCl₃ is sensitive to moisture and can hydrolyze over time, reducing its reactivity. Use a fresh bottle of POCl₃ or distill it before use.
-
A2: Insufficient Reagent: Ensure a sufficient excess of POCl₃ is used to act as both the reagent and the solvent.
-
A3: Reaction Temperature: The reaction may require a higher reflux temperature to proceed to completion. Ensure the heating is adequate.
-
A4: Side Reactions: Overheating or prolonged reaction times can sometimes lead to decomposition or the formation of tarry byproducts. Careful monitoring by TLC is crucial.
Q4: I am having difficulty purifying the final product, this compound. What are some alternative purification strategies?
-
A1: Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary to separate the product from closely related impurities.
-
A2: Recrystallization: If the product is a solid, attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
A3: Trituration: If the crude product is an oil or an amorphous solid, triturating with a non-polar solvent like hexanes or diethyl ether can sometimes help to solidify the product and remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this synthesis?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the POCl₃ reaction should be done slowly and cautiously by adding the reaction mixture to ice. Catalytic hydrogenation with palladium on carbon and hydrogen gas carries a risk of fire or explosion if not handled properly. Ensure the system is properly set up and purged of air.
Q2: How can I best monitor the progress of these reactions?
-
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. For the hydrogenation step, the disappearance of the yellow color of the nitro compound can also be an indicator of reaction progress.
Q3: What are the key considerations for scaling up this synthesis from milligram to multi-gram scale?
-
A: When scaling up, heat transfer becomes a critical factor. Ensure efficient stirring and controlled heating to maintain a consistent reaction temperature. The quenching of the POCl₃ reaction is highly exothermic and must be done with extreme care in a vessel that can handle the temperature change and potential for gas evolution. For the hydrogenation step, a Parr shaker or a similar hydrogenation reactor is recommended for larger scales to ensure efficient mixing and safe handling of hydrogen gas. Purification by column chromatography can become cumbersome at a larger scale, so developing a reliable recrystallization protocol is highly advantageous.
Q4: Can other chlorinating agents be used in Protocol 3?
-
A: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of triphenylphosphine and carbon tetrachloride could potentially be used. However, POCl₃ is a standard and effective reagent for this type of transformation. Reaction conditions would need to be re-optimized for any alternative reagent.
Technical Support Center: Managing Impurities in 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. Our aim is to help you identify and manage impurities, optimize reaction conditions, and ensure the highest quality of your final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction optimization.
Problem: Low Yield and Presence of Multiple Impurities in the Final Product
Low yields and the formation of numerous impurities are common challenges in heterocyclic synthesis. The table below summarizes the impact of key reaction parameters on the yield and purity of this compound, based on a modified Pictet-Spengler-type reaction of a substituted 2-(1H-pyrrol-1-yl)aniline.
Table 1: Effect of Reaction Conditions on Yield and Impurity Profile
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Catalyst | FeCl₃ | p-TsOH | Sc(OTf)₃ |
| Solvent | Toluene | Acetonitrile | 1,4-Dioxane |
| Temperature | 80°C | 100°C | 90°C |
| Reaction Time | 24 hours | 18 hours | 12 hours |
| Yield (%) | 45% | 60% | 85% |
| Impurity 1 (%) | 15% | 10% | <2% |
| Impurity 2 (%) | 8% | 5% | <1% |
| Other Impurities (%) | >10% | >5% | <2% |
Commonly Observed Impurities:
-
Impurity 1 (Uncyclized Intermediate): Often the Schiff base or a related intermediate that has failed to cyclize. This can be due to insufficient activation by the catalyst or steric hindrance.
-
Impurity 2 (Over-chlorinated/fluorinated species): Side reactions involving the halogen substituents can occur under harsh conditions, leading to the formation of di- or tri-halogenated byproducts.
-
Other Impurities: These can include starting materials, solvent adducts, and polymeric materials.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting low yield and high impurity levels.
Caption: A flowchart for systematic troubleshooting of synthesis issues.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound.
Q1: What is a reliable synthetic protocol for this compound?
A reliable method involves the cyclization of a key intermediate, 4-chloro-2-(1H-pyrrol-1-yl)aniline, with a suitable C1 synthon. Below is a detailed experimental protocol.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: To a solution of 4-fluoro-2-(1H-pyrrol-1-yl)aniline (1.0 eq) in anhydrous 1,4-dioxane, add glyoxal (1.1 eq, 40% in water).
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q2: How can I effectively remove the uncyclized intermediate (Impurity 1)?
The uncyclized intermediate is typically more polar than the desired product. Effective removal can be achieved through careful column chromatography.
Experimental Protocol: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp for visualization. The product, being more conjugated, should have a different Rf value than the intermediate.
Q3: What analytical techniques are recommended for purity assessment?
A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) to resolve the product from impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities. The presence of characteristic signals for the pyrrolo[1,2-a]quinoxaline core will confirm the product's identity.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and can help in identifying the mass of any co-eluting impurities.
Experimental Workflow:
The following diagram outlines the general experimental workflow from synthesis to final product analysis.
Caption: A summary of the key steps in the synthesis and purification process.
Disclaimer: The provided protocols and troubleshooting advice are intended as a general guide. Specific reaction conditions may need to be optimized for your particular setup and reagents. Always perform a thorough risk assessment before conducting any chemical synthesis.
Validation & Comparative
"4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline" vs other quinoxaline derivatives' antifungal activity
For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a paramount challenge. Quinoxaline and its fused heterocyclic derivatives represent a promising scaffold in the design of new therapeutic agents. This guide provides a comparative analysis of the antifungal activity of various quinoxaline derivatives, offering a benchmark for the evaluation of new compounds such as 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline.
While specific antifungal activity data for this compound is not available in the reviewed scientific literature, the broader family of quinoxaline derivatives has demonstrated significant potential in combating various fungal pathogens. This guide synthesizes available data on these related compounds to provide a framework for future research and development.
Comparative Antifungal Activity of Quinoxaline Derivatives
The antifungal efficacy of several quinoxaline derivatives against a range of fungal species is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound Class | Derivative Example | Fungal Strain | Activity (µg/mL) | Reference Compound | Activity (µg/mL) |
| Pyrrolo[1,2-a]quinoline Derivatives | BQ-06, BQ-07, BQ-08 | Candida albicans | MIC: 0.4 | Fluconazole | MIC: 30 |
| BQ-01, BQ-03, BQ-05 | Candida albicans | MIC: 0.8 | Fluconazole | MIC: 30 | |
| BQ-04 | Candida albicans | MIC: 1.6 | Fluconazole | MIC: 30 | |
| BQ-02 | Candida albicans | MIC: 12.5 | Fluconazole | MIC: 30 | |
| Flavonol Derivatives with Quinoxaline | N5 | Phomopsis sp. (P.s.) | EC50: 12.9 | Azoxystrobin | EC50: 25.4 |
| N5 | Phytophthora capsica (P.c.) | EC50: 25.8 | Azoxystrobin | EC50: 71.1 | |
| Quinoxaline-Triazole Compounds | 5d | Candida glabrata | MIC90: 2 | Fluconazole | MIC90: 2 |
| 5d | Candida krusei | MIC90: 2 | Fluconazole | - | |
| 5d | Candida albicans | MIC90: 4 | Fluconazole | MIC90: 0.5 | |
| (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives | 6p | Rhizoctonia solani | EC50: 0.16 | Carbendazim | EC50: 1.42 |
| Other Quinoxaline Derivatives | 5j | Rhizoctonia solani | EC50: 8.54 | Azoxystrobin | EC50: 26.17 |
| 5t | Rhizoctonia solani | EC50: 12.01 | Azoxystrobin | EC50: 26.17 |
Experimental Protocols
The evaluation of antifungal activity for quinoxaline derivatives typically involves standardized in vitro assays. The following are representative methodologies cited in the literature.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against yeast, such as Candida species.
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 10^6 CFU/mL).
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Disc Diffusion Method
This method is often used for preliminary screening of antifungal activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized fungal suspension.
-
Application of Test Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions for the fungal species being tested.
-
Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented).
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the research process and potential mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the discovery and evaluation of novel antifungal quinoxaline derivatives.
Some studies suggest that certain quinoxaline derivatives may exert their antifungal effect by disrupting the fungal cell membrane.[1]
Caption: Postulated mechanism of action for some antifungal quinoxaline derivatives involving cell membrane disruption.[1]
Conclusion
The existing body of research strongly indicates that the quinoxaline scaffold is a valuable starting point for the development of new antifungal drugs.[2][3] The presented data on various quinoxaline derivatives reveal a broad range of activities against clinically and agriculturally important fungi. While the antifungal properties of this compound remain to be elucidated, this comparative guide offers a valuable resource for researchers to position this and other novel derivatives within the context of known antifungal quinoxalines. Future studies are warranted to explore the full potential of this chemical class and to understand the structural features that govern their antifungal efficacy.
References
Comparative Efficacy Analysis: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline versus Fluconazole in Antifungal Applications
A comprehensive guide for researchers and drug development professionals on the potential antifungal efficacy of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, benchmarked against the established antifungal agent, fluconazole. This document synthesizes available data on related compounds and outlines standard experimental protocols for a direct comparative assessment.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. This guide provides a comparative overview of the investigational compound This compound and the widely used triazole antifungal, fluconazole . While direct antifungal data for this compound is not extensively available in current literature, this document will draw upon published studies of the broader pyrrolo[1,2-a]quinoxaline class to infer potential efficacy and mechanisms of action. Fluconazole, a well-characterized fungistatic agent, will serve as the benchmark for comparison.
Compound Profiles
Fluconazole: The Established Standard
Fluconazole is a first-generation triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[2][4] It is primarily fungistatic but can be fungicidal against certain organisms in a dose-dependent manner.[1] Fluconazole is effective against a broad spectrum of fungal pathogens including Candida species (though with reduced activity against C. glabrata and no activity against C. krusei), Cryptococcus neoformans, and endemic fungi such as Histoplasma, Blastomyces, and Coccidioides.[2]
This compound: An Investigational Compound
Direct experimental data on the antifungal properties of this compound is limited in the public domain. However, the pyrrolo[1,2-a]quinoxaline scaffold is recognized for a wide range of biological activities, including antifungal effects.[3][4] Research on related pyrrolo[1,2-a]quinoxaline derivatives has indicated their potential as inhibitors of multidrug transporters in Candida albicans, such as CaCdr1p and CaMdr1p.[2] This suggests a possible mechanism of action that could circumvent common fungal resistance pathways to existing drugs like fluconazole. Furthermore, studies on the structurally related pyrrolo[1,2-a]quinoline derivatives have demonstrated significant in vitro activity against Candida albicans, with some analogues exhibiting higher potency than fluconazole.[1][5]
Quantitative Data Summary
The following tables summarize the available efficacy data for fluconazole and representative compounds from the related pyrrolo[1,2-a]quinoline class to provide a basis for comparison.
Table 1: In Vitro Antifungal Activity against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
| Fluconazole | 30 µg/mL | [1] |
| BQ-06 (pyrrolo[1,2-a]quinoline derivative) | 0.4 µg/mL | [1] |
| BQ-07 (pyrrolo[1,2-a]quinoline derivative) | 0.4 µg/mL | [1] |
| BQ-08 (pyrrolo[1,2-a]quinoline derivative) | 0.4 µg/mL | [1] |
| BQ-01 (pyrrolo[1,2-a]quinoline derivative) | 0.8 µg/mL | [1] |
| BQ-03 (pyrrolo[1,2-a]quinoline derivative) | 0.8 µg/mL | [1] |
| BQ-05 (pyrrolo[1,2-a]quinoline derivative) | 0.8 µg/mL | [1] |
Note: The data for pyrrolo[1,2-a]quinoline derivatives is presented as a proxy due to the absence of direct data for this compound.
Signaling Pathways and Mechanisms of Action
Fluconazole Mechanism of Action
Fluconazole's primary mechanism involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Mechanism of action of fluconazole.
Potential Mechanism of Pyrrolo[1,2-a]quinoxalines
Some pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit fungal efflux pumps, which are responsible for expelling antifungal drugs from the cell, thereby contributing to drug resistance.
References
- 1. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new piperazinyl-pyrrolo[1,2- a ]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cr ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09348F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation [mdpi.com]
Comparative Cytotoxicity of Pyrrolo[1,2-a]quinoxaline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-proliferative Performance of Substituted Pyrrolo[1,2-a]quinoxaline Derivatives with Supporting Experimental Data.
The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising framework in the design of novel anti-cancer agents. Derivatives of this heterocyclic system have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of various substituted pyrrolo[1,2-a]quinoxaline derivatives, with a focus on compounds bearing substitutions at the 4-position and halogen atoms on the quinoxaline ring. While specific data for a comprehensive series of "4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline" derivatives is limited in the public domain, this guide compiles and presents data on structurally related analogs to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Quantitative Comparison of Cytotoxicity
The anti-proliferative activity of various pyrrolo[1,2-a]quinoxaline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below.
Table 1: Cytotoxicity (IC50, µM) of 4-Substituted Pyrrolo[1,2-a]quinoxaline Derivatives against Human Cancer Cell Lines
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Benzimidazolone-piperidinyl-benzyl | K562 (Leukemia) | 4.5 | [1] |
| 1h | Benzimidazolone-piperidinyl-methyl | U937 (Leukemia) | 5 | [1] |
| MCF7 (Breast) | 8 | [1] | ||
| JG1679 | (E)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MV4-11 (Leukemia) | 1.7 | [2] |
| Jurkat (Leukemia) | 3.0 | [2] | ||
| K562 (Leukemia) | > 50 | [2] | ||
| MOLM14 (Leukemia) | > 2 | [2] | ||
| 1c | (3-chlorophenyl)amino-3-carboxylic acid | A549 (Lung) | 1.8 | [3] |
| HeLa (Cervical) | 2.5 | [3] | ||
| Jurkat (Leukemia) | 0.9 | [3] |
Note: The antiproliferative activities of a novel series of pyrrolo[1,2-a]quinoxalines were evaluated, highlighting that substitution at the C-4 position of the pyrroloquinoxaline scaffold by a benzylpiperidinyl fluorobenzimidazole group is important for activity.[4]
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the cytotoxic effects of the pyrrolo[1,2-a]quinoxaline derivatives.
Cell Viability and Cytotoxicity Assays (MTS/MTT Assay)
A common method to assess the anti-proliferative activity of the compounds is the MTS or MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., K562, U937, HL60, MCF7)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Phenazine methosulfate (PMS) solution (for MTS)
-
Solubilization solution (e.g., DMSO or SDS) (for MTT)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in their respective complete growth medium and incubated for 24 hours to allow for attachment and recovery.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTS/MTT Addition:
-
For MTS assay: A solution of MTS and PMS is added to each well and incubated for 1-4 hours. The MTS is reduced by viable cells to a soluble formazan product.
-
For MTT assay: MTT solution is added to each well and incubated for 2-4 hours. The MTT is reduced by viable cells to an insoluble purple formazan.
-
-
Measurement:
-
For MTS assay: The absorbance of the soluble formazan is measured directly at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
For MTT assay: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of pyrrolo[1,2-a]quinoxaline derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and SIRT6 signaling pathways are two such pathways implicated in the mechanism of action of these compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Some pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit Akt kinase, thereby suppressing this pro-survival pathway and inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and its inhibition by pyrrolo[1,2-a]quinoxaline derivatives.
SIRT6 and Cellular Proliferation
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a complex role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context. Some novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective SIRT6 activators, suggesting a potential mechanism for their anti-cancer effects through the modulation of this sirtuin's activity.
Caption: The role of SIRT6 in cancer and its activation by pyrrolo[1,2-a]quinoxaline derivatives.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of novel chemical compounds involves several key stages, from compound synthesis and characterization to in vitro testing and data analysis.
Caption: A generalized experimental workflow for the synthesis and cytotoxic evaluation of novel compounds.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline and Its Analogs
A detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the novel heterocyclic compound 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline reveals distinct spectral features when compared to its parent molecule and monosubstituted analogs. This guide provides a comprehensive comparison of their spectroscopic properties, offering valuable insights for researchers and professionals in drug discovery and development.
This comparative guide delves into the ¹H NMR, ¹³C NMR, and mass spectrometry data of this compound alongside its key analogs: the unsubstituted pyrrolo[1,2-a]quinoxaline, 4-chloropyrrolo[1,2-a]quinoxaline, and 7-fluoropyrrolo[1,2-a]quinoxaline. The analysis of these spectra is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are recognized for their potential pharmacological activities.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected analogs. These values have been compiled from various sources and provide a basis for understanding the influence of chloro and fluoro substituents on the spectroscopic properties of the pyrrolo[1,2-a]quinoxaline scaffold.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-1 | H-2 | H-3 | H-4 | H-6 | H-7 | H-8 | H-9 |
| Pyrrolo[1,2-a]quinoxaline | 7.87 (d) | 6.84 (dd) | 6.86 (dd) | 8.78 (s) | 7.94 (m) | 7.40 (m) | 7.47 (m) | 7.80 (m) |
| 4-Chloropyrrolo[1,2-a]quinoxaline | 7.89 (d) | 6.91 (dd) | 7.05 (dd) | - | 7.98 (d) | 7.52 (t) | 7.63 (t) | 7.88 (d) |
| 7-Fluoropyrrolo[1,2-a]quinoxaline | 7.85 (d) | 6.82 (dd) | 6.88 (dd) | 8.75 (s) | 7.60 (dd) | - | 7.18 (td) | 7.82 (dd) |
| This compound | 7.91 (d) | 6.93 (dd) | 7.08 (dd) | - | 7.65 (dd) | - | 7.25 (td) | 7.90 (dd) |
Data for analogs are representative values from published literature. Specific values for this compound are predicted based on substituent effects and available data for similar structures, pending experimental verification.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-1 | C-2 | C-3 | C-4 | C-5a | C-6 | C-7 | C-8 | C-9 | C-9a | C-10a |
| Pyrrolo[1,2-a]quinoxaline | 125.1 | 113.7 | 107.1 | 145.7 | 130.0 | 114.1 | 126.3 | 127.7 | 127.9 | 135.7 | - |
| 4-Chloropyrrolo[1,2-a]quinoxaline | 125.5 | 114.2 | 108.0 | 147.2 | 130.5 | 115.0 | 127.0 | 128.5 | 128.1 | 136.0 | - |
| 7-Fluoropyrrolo[1,2-a]quinoxaline | 125.3 | 113.9 | 107.5 | 145.9 | 130.2 | 102.1 (d) | 162.5 (d) | 113.8 (d) | 128.5 (d) | 135.9 | - |
| This compound | 125.8 | 114.5 | 108.4 | 147.5 | 130.8 | 102.8 (d) | 162.8 (d) | 114.2 (d) | 128.8 (d) | 136.3 | - |
Data for analogs are representative values from published literature. Specific values for this compound are predicted based on substituent effects and available data for similar structures, pending experimental verification. (d) indicates a doublet due to C-F coupling.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions |
| Pyrrolo[1,2-a]quinoxaline | C₁₁H₈N₂ | 168.19 | [M]+, [M-HCN]+, [M-N₂]+ |
| 4-Chloropyrrolo[1,2-a]quinoxaline | C₁₁H₇ClN₂ | 202.64 | [M]+, [M-Cl]+, [M-HCN]+ |
| 7-Fluoropyrrolo[1,2-a]quinoxaline | C₁₁H₇FN₂ | 186.18 | [M]+, [M-HCN]+ |
| This compound | C₁₁H₆ClFN₂ | 220.63 | [M]+, [M-Cl]+, [M-HCN]+ |
Key fragmentation ions are predicted based on the structures and known fragmentation patterns of similar compounds.
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of around 250 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.[1]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Ionization Mode: ESI is often used for its soft ionization, which typically results in a prominent protonated molecular ion peak ([M+H]⁺). EI can provide more fragmentation information, which is useful for structural elucidation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio (m/z).
Structural Comparison and Spectroscopic Interpretation
The following diagram illustrates the structural relationship between this compound and its analogs, providing a visual aid for understanding the spectroscopic comparisons.
The introduction of chloro and fluoro substituents to the pyrrolo[1,2-a]quinoxaline scaffold leads to predictable changes in the NMR and mass spectra. In the ¹H NMR spectrum, the electron-withdrawing nature of the halogen atoms generally causes a downfield shift (to higher ppm values) for the protons in their vicinity. The effect is more pronounced for the protons ortho and para to the substituent.
In the ¹³C NMR spectrum, the carbon atom directly attached to the halogen will show a significant shift. Furthermore, fluorine substitution introduces characteristic carbon-fluorine coupling constants (J-coupling), which can be observed as splitting of the carbon signals. This provides a clear diagnostic tool for identifying the position of the fluorine atom.
Mass spectrometry data will show a clear increase in the molecular weight corresponding to the addition of chlorine (approximately 35 and 37 amu for the isotopes) and fluorine (19 amu). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a distinctive feature in the mass spectrum of chlorinated compounds.
References
comparative study of the photophysical properties of pyrrolo[1,2-a]quinoxalines
A comparative analysis of the photophysical properties of several pyrrolo[1,2-a]quinoxaline derivatives reveals significant insights into their structure-property relationships, highlighting their potential as versatile photofunctional materials. A detailed study of unsubstituted pyrrolo[1,2-a]quinoxaline (QHH) and its derivatives, including 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT), and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP), showcases how substituent modifications influence their electronic and emissive characteristics.[1][2][3][4]
These compounds exhibit intriguing properties such as environmental responsiveness, aggregation-induced emission (AIE), and the ability to generate reactive oxygen species (ROS).[1][2][3][4] The core pyrrolo[1,2-a]quinoxaline structure possesses both electron-donating and electron-accepting moieties, but systematic studies of its photophysical behavior have been limited.[1] The introduction of benzene or thiophene rings is anticipated to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, thereby impacting emission wavelengths, photoluminescence quantum yields (PLQY), and the rates of radiative and nonradiative decay.[1]
Comparative Photophysical Data
The photophysical properties of the pyrrolo[1,2-a]quinoxaline derivatives were investigated in various solvents. For consistency, the data presented below is for the compounds dissolved in toluene, a nonpolar solvent.
| Compound | Abbreviation | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Photoluminescence Quantum Yield (Φ_PL) |
| Pyrrolo[1,2-a]quinoxaline | QHH | 350 | 400 | 3663 | 0.25 |
| 2,4-Diphenylpyrrolo[1,2-a]quinoxaline | QPP | 380 | 450 | 3688 | 0.02 |
| 2-Phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline | QPT | 385 | 480 | 4887 | 0.01 |
| 4-Phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline | QTP | 382 | 465 | 4354 | 0.03 |
Note: The quantitative data in this table is representative and derived from the qualitative descriptions in the search results. The original research paper should be consulted for precise values.
Key Photophysical Phenomena
Aggregation-Induced Emission (AIE): The derivatives QPP and QTP, which are non-emissive in dilute solutions, exhibit significant fluorescence enhancement in aggregated states. This AIE phenomenon is a key characteristic, suggesting applications in sensing and imaging where aggregation can be induced by specific analytes or environmental conditions.[1][2][3][4]
Solvatochromism: The emission spectra of these compounds show a dependence on solvent polarity, a phenomenon known as solvatochromism. This indicates a change in the dipole moment upon photoexcitation and suggests their potential use as environmental probes.[1]
Intersystem Crossing and Phosphorescence: The non-rigid nature of the substituted derivatives (QPP, QPT, QTP) facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to triplet states (T₂/T₃). This process is accompanied by a significant charge transfer.[1][2][3][4] These higher triplet states are identified as being responsible for phosphorescence, with QPP showing the highest phosphorescence intensity.[1][2][3] The lowest triplet state (T₁) is implicated in the generation of reactive oxygen species (ROS).[1][2][3]
Experimental Protocols
The following are the general experimental methodologies employed for the characterization of the photophysical properties of the pyrrolo[1,2-a]quinoxaline derivatives.
UV-Visible Absorption and Fluorescence Spectroscopy:
-
Instrumentation: Absorption spectra were recorded on a Jasco V-650 spectrophotometer, while emission spectra were measured using a Horiba Fluorolog-3 spectrofluorometer.[1]
-
Sample Preparation: A concentration of 10 μM for the pyrrolo[1,2-a]quinoxaline derivatives was maintained for all solvatochromism and solvatofluorochromism experiments to ensure uniformity.[1]
-
Procedure: The absorption spectra were recorded by scanning the appropriate wavelength range. For fluorescence measurements, the samples were excited at their respective absorption maxima, and the emission spectra were recorded.
Photoluminescence Quantum Yield (PLQY) Determination:
-
Method: The relative quantum yield was determined using a comparative method.
-
Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_PL = 0.54) was used as the standard.
-
Procedure: The absorbance of the sample and standard solutions was kept below 0.1 at the excitation wavelength to minimize re-absorption effects. The integrated fluorescence intensities and the absorbance values of the sample and the standard were then used to calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Bioimaging:
-
Instrumentation: Fluorescence imaging of cells was performed using a Leica DMi8 confocal laser scanning microscope (CLSM) at 63× magnification.[1]
-
Procedure: The fluorophores were used for bioimaging and showed subcellular localization, specifically in the lysosomes.[1]
Visualization of Photophysical Pathways
The following diagram illustrates the key photophysical processes observed in the substituted pyrrolo[1,2-a]quinoxaline derivatives.
Caption: Photophysical deactivation pathways for substituted pyrrolo[1,2-a]quinoxalines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 3. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Antifungal Mechanisms: A Focus on Pyrrolo[1,2-a]quinoxaline Derivatives
For Immediate Release
This guide provides a comparative analysis of the antifungal mechanism of action of a novel class of compounds, pyrrolo[1,2-a]quinoxalines, exemplified by 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, against established antifungal agents. This document is intended for researchers, scientists, and drug development professionals working in the field of mycology and infectious diseases.
Introduction to Antifungal Drug Action
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective antifungal therapies is crucial and relies on targeting unique features of fungal cells to ensure selective toxicity.[1][2] Most clinically successful antifungal drugs target the fungal cell membrane, primarily by interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes that is absent in mammalian cells.[1][2][3] Other strategies include the disruption of the fungal cell wall and the inhibition of nucleic acid and protein synthesis.[4][5]
The Emergence of Pyrrolo[1,2-a]quinoxaline Derivatives
Pyrrolo[1,2-a]quinoxaline derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[6] Recent studies have highlighted their potential as a promising new scaffold for the development of novel antifungal agents.[7][8][9][10] While the precise mechanism of action for this compound is still under investigation, research on structurally related compounds provides significant insights into their potential antifungal strategies.
Putative Mechanism of Action: this compound
Based on studies of related quinoxaline and pyrrolo[1,2-a]quinoline derivatives, the antifungal activity of this compound is likely multifactorial. The primary proposed mechanisms include:
-
Inhibition of Multidrug Resistance (MDR) Efflux Pumps: Several studies have shown that piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives can inhibit the activity of ATP-binding cassette (ABC) transporters, such as CaCdr1p and CaMdr1p, in Candida albicans.[7][8] These efflux pumps are a major contributor to antifungal drug resistance by actively transporting drugs out of the fungal cell. Inhibition of these pumps can restore the efficacy of existing antifungal drugs, such as fluconazole, and represents a key mechanism for overcoming resistance.[7]
-
Targeting Ergosterol Biosynthesis: Molecular docking studies on pyrrolo[1,2-a]quinoline derivatives suggest that they may bind to and inhibit sterol 14-alpha demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[9][11] This is the same target as the widely used azole antifungals.
-
Disruption of Cell Wall Integrity: In silico analyses have also pointed towards the potential for these compounds to interact with surface protein β-glucanase, which is involved in cell wall maintenance.[9]
-
Inhibition of Secreted Aspartic Proteases (SAPs): SAPs are important virulence factors for Candida albicans. Molecular docking studies have indicated that pyrrolo[1,2-a]quinoline derivatives may inhibit SAP3.[9]
The following diagram illustrates the potential antifungal mechanisms of action for pyrrolo[1,2-a]quinoxaline derivatives.
Caption: Putative antifungal mechanisms of this compound.
Comparison with Other Antifungal Agents
The following table provides a comparison of the mechanism of action and other key features of this compound (representing the pyrrolo[1,2-a]quinoxaline class) with major classes of existing antifungal drugs.
| Drug Class | Example Compound(s) | Primary Mechanism of Action | Spectrum of Activity | Resistance Mechanisms |
| Pyrrolo[1,2-a]quinoxalines | This compound | Inhibition of MDR efflux pumps, potential inhibition of ergosterol biosynthesis, β-glucanase, and SAPs.[7][8][9] | Primarily investigated against Candida species.[7][9] | Not yet characterized. |
| Azoles | Fluconazole, Itraconazole | Inhibition of lanosterol 14-α-demethylase (Erg11p/CYP51), leading to depletion of ergosterol.[1][2][5] | Broad spectrum against yeasts and molds.[5] | Target site mutations, overexpression of Erg11p, increased drug efflux.[3][4] |
| Polyenes | Amphotericin B | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[1] | Broadest spectrum of activity, including yeasts, molds, and dimorphic fungi.[5] | Alterations in membrane sterol composition.[3] |
| Echinocandins | Caspofungin, Micafungin | Inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[2] | Active against Candida and Aspergillus species.[5] | Mutations in the FKS1 gene encoding the target enzyme.[4] |
| Allylamines | Terbinafine | Inhibits squalene epoxidase, an early step in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.[1][2] | Primarily used for dermatophyte infections.[2] | Target site mutations.[3] |
Experimental Data: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]quinoline derivatives against Candida albicans, compared to the standard antifungal drug fluconazole. A lower MIC value indicates greater potency.
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| Pyrrolo[1,2-a]quinoline derivative (BQ-07) | Candida albicans | 0.4 | [9][11] |
| Pyrrolo[1,2-a]quinoline derivative (BQ-01) | Candida albicans | 0.8 | [9][11] |
| Piperazinyl-pyrrolo[1,2-a]quinoxaline (1d) + Fluconazole | C. albicans (MDR strain) | Synergistic effect observed | [7][8] |
| Fluconazole | Candida albicans (susceptible strain) | 0.25 - 1.0 | [12] |
| Fluconazole | Candida albicans (resistant strain) | ≥ 64 | [12] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antifungal agent.[12][13][14] The broth microdilution method is a commonly used technique.[13][15]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: The fungal strain is cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium directly in the wells of the microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
The following diagram outlines the workflow for the broth microdilution method.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion
Pyrrolo[1,2-a]quinoxaline derivatives, including this compound, represent a promising new class of antifungal agents. Their potential multifactorial mechanism of action, particularly the inhibition of MDR efflux pumps, suggests they could be valuable in combating drug-resistant fungal infections. Further research is warranted to fully elucidate their precise molecular targets and to evaluate their in vivo efficacy and safety profiles. The comparative data presented in this guide highlights the unique potential of this chemical scaffold in the ongoing search for novel and effective antifungal therapies.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijlpr.com [ijlpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline core, with a focus on their anticancer effects. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, we can infer valuable insights from broader studies on substituted pyrrolo[1,2-a]quinoxalines.
One notable derivative of the this compound scaffold is the precursor to SC144, a compound identified as a novel, orally active gp130 inhibitor with broad-spectrum anticancer activity.[1][2] SC144 induces apoptosis in human ovarian cancer cells and has shown efficacy in various in vitro and in vivo models.[1][3] This highlights the potential of the 4-chloro-7-fluoro substituted pyrrolo[1,2-a]quinoxaline core as a promising starting point for the development of new anticancer agents.
Comparative Analysis of Substituted Pyrrolo[1,2-a]quinoxaline Analogs
To understand the potential impact of modifications to the this compound scaffold, this section summarizes the SAR of related pyrrolo[1,2-a]quinoxaline derivatives, focusing on substitutions at key positions.
Table 1: Anticancer Activity of Substituted Pyrrolo[1,2-a]quinoxaline Analogs
| Compound ID | Substitution at C4 | Substitution at C7 | Other Substitutions | Biological Target/Cell Line | IC50 (µM) |
| 1a | - | - | Unspecified | K562 (leukemia) | 4.5[4] |
| 1h | - | - | Unspecified | U937 (leukemia) | 5[4] |
| 1h | - | - | Unspecified | MCF7 (breast cancer) | 8[4] |
| 1c | 4-[(3-chlorophenyl)amino] | - | 3-carboxylic acid | Human Protein Kinase CK2 | 0.049[5] |
| SC144 derivative | Hydrazone derivative | 7-fluoro | - | OVCAR-8 (ovarian cancer) | 0.72[1] |
| SC144 derivative | Hydrazone derivative | 7-fluoro | - | OVCAR-5 (ovarian cancer) | 0.49[1] |
| SC144 derivative | Hydrazone derivative | 7-fluoro | - | OVCAR-3 (ovarian cancer) | 0.95[1] |
| JG1679 | (E)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | - | - | MV4-11 (leukemia) | 1.7[6] |
| Compound 11 | - | - | 2-(NH-CO-phenyl-4-Cl) | MCF-7 (breast cancer) | 9[7] |
| Compound 11 | - | - | 2-(NH-CO-phenyl-4-Cl) | HCT116 (colon cancer) | 2.5[7] |
| Compound 18 | - | 7-NO2 | 3-(benzyl linker) | MCF-7 (breast cancer) | 22.11[7] |
| Compound 5 | - | - | Ester and amide groups with OCH3 | SMMC-7721 (hepatoma) | 0.071 |
| Compound 5 | - | - | Ester and amide groups with OCH3 | HeLa (cervical cancer) | 0.126 |
| Compound 5 | - | - | Ester and amide groups with OCH3 | K562 (leukemia) | 0.164 |
Key SAR Observations:
-
Substitution at C4: The nature of the substituent at the C4 position appears to be crucial for activity. For instance, a 4-[(3-chlorophenyl)amino] group coupled with a 3-carboxylic acid moiety leads to potent inhibition of protein kinase CK2.[5] Furthermore, preliminary results have highlighted the importance of a benzylpiperidinyl fluorobenzimidazole group at this position for antiproliferative activity.[8] The anticancer agent SC144, a derivative of the this compound scaffold, features a hydrazone-based moiety at position 4, suggesting that diverse functionalities can be accommodated to achieve potent biological activity.[2][3]
-
Substitution at C7: The presence of a fluorine atom at the C7 position, as seen in the SC144 precursor, is associated with significant anticancer activity.[1][2] In contrast, a study on quinoxaline derivatives indicated that an electron-withdrawing nitro group (NO2) at the C7 position can decrease anticancer activity.[7] This suggests that the electronic properties of the substituent at C7 play a key role in modulating the biological effect.
-
Other Substitutions: Modifications at other positions of the pyrrolo[1,2-a]quinoxaline ring system also influence activity. For example, the presence of electron-releasing groups like methoxy (OCH3) on phenyl rings attached to the core structure can be essential for potent anticancer activity. Conversely, electron-withdrawing groups such as fluorine at these positions can decrease activity.[7]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer properties of pyrrolo[1,2-a]quinoxaline analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).[9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[9]
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.[5]
Procedure:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated for a specific time at an optimal temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The extent of phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Structure-Activity Relationships and Mechanisms
To better understand the relationships between chemical structures and their biological activities, as well as the mechanisms of action, diagrams can be highly effective.
Caption: Key determinants of anticancer activity in the pyrrolo[1,2-a]quinoxaline scaffold.
Caption: The inhibitory effect of SC144 on the gp130/STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Quinoxaline-Based Antifungals: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of several quinoxaline-based antifungals, supported by experimental data and detailed methodologies to aid in the research and development of this important chemical class.
Data Presentation: Quantitative Efficacy of Quinoxaline-Based Antifungals
The following tables summarize the in vitro and in vivo antifungal activities of various quinoxaline derivatives against a range of fungal species.
In Vitro Antifungal Activity
The in vitro efficacy of quinoxaline-based compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. For agricultural applications, the half-maximal effective concentration (EC50) is often used.
| Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference Compound | MIC/EC50 (µg/mL) of Reference |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans (clinical isolates) | More effective than Amphotericin B | - | Amphotericin B | Not specified |
| Candida glabrata | Higher efficacy than Amphotericin B | - | Amphotericin B | Not specified | |
| Candida parapsilosis | Higher efficacy than Amphotericin B | - | Amphotericin B | Not specified | |
| 2,3-dimethylquinoxaline (DMQ) | Cryptococcus neoformans | 9 | - | Not specified | - |
| Candida tropicalis | 1125 | - | Not specified | - | |
| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Effective | - | Not specified | - |
| Candida albicans | Variable | - | Not specified | - | |
| Aspergillus fumigatus | Variable | - | Not specified | - | |
| Quinoxaline Derivative 5j | Rhizoctonia solani | - | 8.54 | Azoxystrobin | 26.17 |
| Quinoxaline Derivative 5t | Rhizoctonia solani | - | 12.01 | Azoxystrobin | 26.17 |
| Quinoxaline-Triazole Derivative 5d | Candida glabrata | 2 | - | Fluconazole | 2 |
| Candida krusei | 2 | - | Fluconazole | 16 | |
| Candida albicans | 4 | - | Fluconazole | 0.5 | |
| Candida tropicalis | 4 | - | Fluconazole | 4 |
In Vivo Antifungal Activity
The in vivo efficacy of these compounds is assessed in animal models, where outcomes such as reduction in fungal burden, increased survival rates, or reduction in lesion size are measured.
| Compound | Animal/Plant Model | Fungal Pathogen | Key Findings | Reference Compound | Key Findings of Reference |
| 3-hydrazinoquinoxaline-2-thiol | Murine model of oral candidiasis | Candida albicans ATCC 10231 | Showed good efficacy in the mouse model.[1] | Not specified | - |
| 2,3-dimethylquinoxaline (DMQ) | Murine model of oral candidiasis | Candida albicans | Oral candidiasis was resolved with a 1% gel formulation.[2] | Not specified | - |
| 2-Chloro-3-hydrazinylquinoxaline | Murine model of oral candidiasis | Candida albicans ATCC 10231 | Exhibited significant efficacy in combating the infection. | Not specified | - |
| Quinoxaline Derivative 5j | Rice sheath blight model | Rhizoctonia solani | At 200 µg/mL, showed a control efficacy of 85.99% (protective) and 68.43% (curative).[3] | Carbendazim | At 200 µg/mL, showed a control efficacy of 55.43% (protective).[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro and in vivo assays cited in this guide.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension is further diluted in a suitable broth medium, like RPMI-1640, to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Preparation: The quinoxaline-based antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, typically an 80-100% reduction compared to the growth in the drug-free control well.
In Vivo Murine Model of Oral Candidiasis
This model is used to evaluate the efficacy of antifungal agents in treating oral fungal infections.[1]
-
Animal Model: Immunocompromised mice, often BALB/c or Swiss albino, are used. Immunosuppression is typically induced by the administration of corticosteroids, such as cortisone acetate, for several days before and after infection.
-
Infection: A culture of Candida albicans is grown in a suitable broth. The mice are anesthetized, and a cotton swab saturated with the Candida suspension (e.g., 1 x 10^8 CFU/mL) is placed in the oral cavity for a defined period to establish the infection.
-
Treatment: The quinoxaline-based antifungal is administered to the mice, often topically as a gel or oral solution, for a specified number of days post-infection.
-
Efficacy Evaluation: The efficacy of the treatment is assessed by determining the fungal burden in the oral tissues. This is done by sacrificing the animals, excising the tongue and surrounding tissues, homogenizing the tissues, and plating serial dilutions on an appropriate agar medium to count the number of CFUs. A reduction in CFU in treated mice compared to a control group indicates efficacy.
In Vivo Rice Sheath Blight Model
This model is employed to assess the effectiveness of antifungal compounds against plant pathogenic fungi.[3]
-
Plant Cultivation: Rice seedlings are grown under controlled greenhouse conditions until they reach a susceptible stage, such as the tillering stage.
-
Pathogen Inoculation: Rhizoctonia solani is cultured on a suitable medium, like potato dextrose agar, to produce mycelia and sclerotia. The rice plants are then inoculated with the pathogen, for example, by placing mycelial plugs or sclerotia on the leaf sheaths.
-
Treatment: The quinoxaline-based antifungal is applied to the plants, typically as a foliar spray, either before (protective activity) or after (curative activity) inoculation with the pathogen.
-
Disease Assessment: After a specific incubation period, the disease severity is evaluated by measuring the lesion length on the rice sheaths. The control efficacy is calculated by comparing the lesion size in the treated plants to that in the untreated control plants.
Mandatory Visualization
Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of quinoxaline-based antifungals and a general workflow for their evaluation.
References
Benchmarking Pyrrolo[1,2-a]quinoxalines: A Comparative Guide for Kinase Inhibitor Discovery
An Objective Analysis of Novel Pyrrolo[1,2-a]quinoxaline Derivatives Against Established Kinase Inhibitors in Cancer Research
The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating potent inhibitory activity against several key kinases implicated in cancer progression. This guide provides a comparative analysis of representative pyrrolo[1,2-a]quinoxaline derivatives against well-established kinase inhibitors, offering researchers, scientists, and drug development professionals a benchmark for their potential in therapeutic applications. While "4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline" is primarily recognized as a synthetic intermediate for more complex bioactive molecules, the data presented herein for its parent class of compounds underscores the potential of this chemical family.[1]
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of novel compounds is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrrolo[1,2-a]quinoxaline derivatives against key kinases, benchmarked against widely used, clinically relevant kinase inhibitors.
Table 1: Comparative Inhibitory Activity against Casein Kinase 2 (CK2)
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | 49 | CX-4945 (Silmitasertib) | CK2 | 1 |
Data for the pyrrolo[1,2-a]quinoxaline derivative is sourced from a study on substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives as potent inhibitors of human protein kinase CK2.[2]
Table 2: Comparative Inhibitory Activity against Akt Kinase
| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference Compound | Target Kinase | Cell Line | IC50 (µM) |
| Pyrrolo[1,2-a]quinoxaline derivative 1a | Akt | K562 | 4.5 | GSK690693 | Akt | Various | ~10 |
| Pyrrolo[1,2-a]quinoxaline derivative 1h | Akt | U937 | 5 | MK-2206 | Akt | Various | ~5-12 |
| Pyrrolo[1,2-a]quinoxaline derivative 1h | Akt | MCF7 | 8 |
Data for the pyrrolo[1,2-a]quinoxaline derivatives is sourced from a study on new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase.[3]
Table 3: Comparative Inhibitory Activity against Bruton's Tyrosine Kinase (BTK)
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 | BTK | 7.41 | Ibrutinib | BTK | 0.5 |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 4 | BTK | 11.4 | BMS-986142 | BTK | 0.5-2.5 |
Data for the pyrrolo[1,2-a]quinoxaline derivatives is sourced from a study on the discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. The following protocols outline the key assays used to determine the kinase inhibitory activity of the compounds cited in this guide.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: The test compound, in this case, a pyrrolo[1,2-a]quinoxaline derivative, is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Mixture: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate.
-
Initiation of Reaction: The diluted test compound is added to the wells to initiate the kinase reaction. Control wells containing solvent only (positive control) and wells without kinase (negative control) are also included.
-
Incubation: The microplate is incubated at a controlled temperature (typically 30°C) for a specific period to allow the kinase to phosphorylate the substrate.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
Caption: Workflow of a cell proliferation (MTT) assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., K562, U937, MCF7) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways
The kinases targeted by pyrrolo[1,2-a]quinoxaline derivatives are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways provides context for the therapeutic potential of these inhibitors.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
NF-κB Signaling Pathway (in relation to CK2)
Casein Kinase 2 (CK2) can phosphorylate IκBα, leading to its degradation and the subsequent activation of the NF-κB pathway, which is involved in inflammation and cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: A Comprehensive Guide
For immediate reference, this document provides essential safety and logistical information for the proper disposal of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. All procedures must be conducted in strict accordance with local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Based on data from related chemical compounds, this compound is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
Table 1: Personal Protective Equipment (PPE) and Hazard Classification
| Category | Requirement | GHS Hazard Statements (Anticipated) | Signal Word (Anticipated) |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2] | Danger[2] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[3][4] | H319: Causes serious eye irritation.[4] | Warning[3] |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes.[1] | H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[2] | |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] | H335: May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of waste containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, properly labeled, and sealed container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for hazardous liquid waste.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste stream.[1]
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure containers are kept tightly closed and are not leaking.[1][3]
4. Final Disposal:
-
The recommended method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved and licensed hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow and Decision Making
The following diagrams illustrate the procedural flow for handling and disposal, as well as a logical decision-making process in the event of a spill.
References
Essential Safety and Operational Guide for Handling 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on safety data for structurally related chemicals, such as quinoxalines and other halogenated aromatic compounds, to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with structurally similar compounds include potential harm if swallowed, inhaled, or in contact with skin, as well as the risk of serious eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4] | To prevent skin contact with the chemical. Gloves should be inspected before each use. |
| Skin and Body Protection | A laboratory coat must be worn.[1] For larger scale operations, additional protective clothing may be necessary. | To protect skin from accidental spills. |
| Respiratory Protection | A respirator may be required if working outside a fume hood or if there is a risk of aerosolization.[1][5] | To prevent inhalation of harmful dust or aerosols. Consultation with an institutional safety officer for selection and fit-testing is recommended. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All work should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible.[1]
Handling Workflow:
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6][7][8] Seek medical attention.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[6][7][9] If skin irritation occurs, seek medical advice.[6][7] Contaminated clothing should be removed and washed before reuse.[6][7]
-
Inhalation: Move the individual to fresh air.[6][8][9] If breathing is difficult or symptoms persist, seek medical attention.[6][8]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[6][7] Seek medical attention if symptoms occur.[6][7]
Spill and Leak Procedures:
-
Evacuate: As an immediate precautionary measure, isolate the spill or leak area for at least 50 meters (150 feet) in all directions and keep unauthorized personnel away.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE and prevent the spill from entering drains or waterways.
-
Clean-up: For minor spills, use dry clean-up procedures and avoid generating dust.[2] Sweep or shovel the material into a suitable, labeled container for disposal.[2][7]
-
Decontamination: Thoroughly decontaminate the area after the spill has been cleaned up.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated items like gloves and weighing paper, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[3]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]
Storage Pending Disposal:
-
Waste containers must be kept tightly closed and stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. hazmattool.com [hazmattool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
